molecular formula C5H4ClIN2 B1388418 6-Chloro-3-iodopyridin-2-amine CAS No. 800402-06-6

6-Chloro-3-iodopyridin-2-amine

Cat. No.: B1388418
CAS No.: 800402-06-6
M. Wt: 254.45 g/mol
InChI Key: GGXIOSCUHASSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXIOSCUHASSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670324
Record name 6-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800402-06-6
Record name 6-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chloro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-iodopyridin-2-amine (CAS: 800402-06-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-iodopyridin-2-amine is a strategically important heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique trifunctionalized pyridine scaffold, featuring an amine, a chloro group, and an iodo group, offers multiple, distinct reaction sites. This allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics such as kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, an analysis of its reactivity, and detailed methodologies for its application in palladium-catalyzed cross-coupling reactions, which are central to its utility in drug discovery.

Section 1: Core Compound Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and purification.

Physicochemical Data

The key properties of this compound are summarized in the table below. These values are critical for laboratory use, from calculating molar equivalents to selecting appropriate storage conditions.

PropertyValueReference(s)
CAS Number 800402-06-6[3]
Molecular Formula C₅H₄ClIN₂
Molecular Weight 254.46 g/mol
Appearance Off-white to light brown solid-
Purity Typically ≥98%[4]
Storage Temperature 2-8 °C, under inert gas[5]
Predicted Boiling Point 324.7 ± 42.0 °C-
Predicted Density 2.139 ± 0.06 g/cm³-
InChI Key GGXIOSCUHASSOL-UHFFFAOYSA-N[6]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (Cl, I, NH₂), providing a unique fingerprint for the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals will include N-H stretching vibrations for the primary amine, C=C and C=N stretching vibrations from the pyridine ring, and C-Cl and C-I stretching vibrations.

Section 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic iodination of the commercially available precursor, 6-chloropyridin-2-amine. The rationale behind this approach is the activation of the pyridine ring by the amino group, which directs the incoming electrophile (iodine) to the ortho and para positions. In this case, the 3-position is strongly favored.

Causality Behind Experimental Choices
  • Starting Material: 6-Chloropyridin-2-amine is an ideal starting material due to its commercial availability and the activating, ortho-directing nature of the amino group.[8]

  • Iodinating Agent: Iodine monochloride (ICl) is a potent electrophilic iodinating agent, more reactive than molecular iodine (I₂), leading to higher yields and shorter reaction times. It is used in conjunction with an acid, such as acetic acid, which acts as a solvent and can help to protonate the pyridine nitrogen, further influencing the regioselectivity.[9]

  • Reaction Conditions: The reaction is typically heated to facilitate the electrophilic substitution. An inert atmosphere is maintained to prevent any unwanted side reactions.

  • Work-up: The work-up procedure is designed to neutralize the acidic reaction mixture (using a base like sodium bicarbonate), remove any unreacted iodine species (with a reducing agent like sodium thiosulfate), and efficiently extract the product into an organic solvent.[9]

  • Purification: Column chromatography is the standard method for purifying the final product to the high degree required for subsequent applications in drug synthesis.[9]

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established procedures for the iodination of similar aminopyridines.[9]

Materials:

  • 6-Chloropyridin-2-amine

  • Iodine monochloride (ICl)

  • Glacial Acetic Acid

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 6-chloropyridin-2-amine (1.0 eq.) in glacial acetic acid.

  • Addition of Iodinating Agent: To this stirred solution, add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases. Dilute with water and ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification SM 6-Chloropyridin-2-amine Reaction Electrophilic Iodination (70°C, 16-24h, N2 atm) SM->Reaction Reagent Iodine Monochloride (ICl) in Acetic Acid Reagent->Reaction Quench Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Quench Wash Wash (Na2S2O3, H2O, Brine) Quench->Wash Purify Column Chromatography Wash->Purify Product This compound Purify->Product Suzuki_Mechanism cluster_inputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R 3-Aryl-6-chloropyridin-2-amine Ar-Pd(II)(R)L2->Ar-R Product Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)(R)L2 Base Base (e.g., K2CO3) Base->Ar-Pd(II)(R)L2 Kinase_Inhibition_Pathway cluster_pathway Oncogenic Signaling Pathway cluster_drug Upstream Upstream Signal (e.g., Growth Factor) Kinase Kinase (e.g., MPS1) Upstream->Kinase Downstream Downstream Effector Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Kinase Inhibitor (derived from CAS 800402-06-6) Inhibitor->Kinase Inhibition

References

6-Chloro-3-iodo-2-pyridinamine: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Executive Summary: In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. Privileged scaffolds—structural motifs that appear in a multitude of bioactive compounds—serve as invaluable starting points. The substituted 2-aminopyridine is one such scaffold, and within this class, 6-chloro-3-iodo-2-pyridinamine emerges as a particularly versatile and strategic building block.[1][2] Its utility stems from the orthogonal reactivity of its two distinct halogen atoms, the C3-iodo and C6-chloro positions, which allows for controlled, sequential functionalization through modern cross-coupling chemistry. This guide provides an in-depth analysis of its synthesis, reactivity, and application, offering researchers and drug development professionals a technical blueprint for leveraging this powerful intermediate in the design of next-generation therapeutics.

The 2-Aminopyridine Scaffold: A Privileged Motif

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, a testament to its favorable physicochemical properties and ability to engage in meaningful interactions with biological targets.[1] The 2-aminopyridine subunit, specifically, is a cornerstone of many pharmacologically active agents, acting as a versatile hydrogen bond donor and acceptor, and a rigid scaffold for orienting substituents in three-dimensional space.

6-Chloro-3-iodo-2-pyridinamine (CAS 800402-06-6) enhances this privileged core by incorporating two halogen atoms with differential reactivity.[3] This distinction is the molecule's defining feature, enabling chemists to perform selective chemical modifications at different positions on the ring, a critical advantage in scaffold decoration and structure-activity relationship (SAR) studies.

Caption: Structure of 6-chloro-3-iodo-2-pyridinamine with key reactive sites.

Synthesis and Physicochemical Properties

The synthesis of 6-chloro-3-iodo-2-pyridinamine is readily achievable from commercially available precursors. The most direct route involves the electrophilic iodination of 6-chloro-2-aminopyridine. This transformation leverages the electron-donating nature of the amino group, which activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. The inherent steric hindrance at C3 often favors iodination at this position.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is adapted from established procedures for the iodination of similar aminopyridine systems.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-chloro-2-aminopyridine (1.0 equiv).

  • Solvent: Dissolve the starting material in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 equiv) portion-wise to the solution at room temperature. The use of ICl is common for achieving high regioselectivity.[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) for 4-16 hours, monitoring progress by TLC or LC-MS.[4][5]

  • Workup: Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 6-chloro-3-iodo-2-pyridinamine.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 800402-06-6[3][6]
Molecular Formula C₅H₄ClIN₂[7]
Molecular Weight 254.46 g/mol [7]
Appearance Off-white to light brown solid[7]
Predicted pKa 0.40 ± 0.50[7]
Predicted Density 2.139 g/cm³[7]
Storage 2–8 °C under inert gas[7]

The Chemist's Toolkit: Reactivity and Strategic Functionalization

The primary value of 6-chloro-3-iodo-2-pyridinamine lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive (weaker bond energy, more facile oxidative addition) than the C-Cl bond, allowing for highly regioselective and sequential modifications.[8][9]

Regioselective Coupling at the C3-Iodo Position

The C3-iodo position is the workhorse for initial diversification. Its high reactivity allows for coupling under relatively mild conditions, preserving the less reactive C6-chloro for a subsequent transformation.

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[8] This is a powerful method for extending the molecular framework, creating rigid linkers, or providing a handle for further chemistry (e.g., click reactions). The reaction proceeds via a dual palladium/copper catalytic cycle.[10]

sonogashira_cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-I) pd0->pd_add Ar-I pd_complex Ar-Pd(II)(I)L₂ pd_add->pd_complex pd_trans Transmetalation (from Cu cycle) pd_complex->pd_trans pd_elim Reductive Elimination pd_complex->pd_elim R-C≡C-Pd(II)(Ar)L₂ pd_trans->pd_complex R-C≡C-Cu pd_elim->pd0 pd_product Ar-Alkyne Product pd_elim->pd_product cu_x Cu(I)X cu_alkyne Copper Acetylide (R-C≡C-Cu) cu_x->cu_alkyne cu_alkyne->pd_trans Transfers Acetylide base Base base->cu_alkyne alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_alkyne Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, particularly for constructing biaryl or heteroaryl-aryl structures which are common in kinase inhibitors.[11][12]

Sequential Cross-Coupling: A Strategy for Complex Scaffolds

The true power of this building block is realized in sequential coupling strategies. A typical workflow involves a Sonogashira or Suzuki reaction at the C3-iodo position, followed by a second coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) at the less reactive C6-chloro position. This approach enables the controlled and divergent synthesis of complex libraries from a common intermediate.

sequential_workflow start 6-Chloro-3-iodo- 2-pyridinamine step1 Step 1: C3 Coupling (e.g., Sonogashira) Conditions: Pd(PPh₃)₄, CuI, Base start->step1 intermediate Intermediate: 6-Chloro-3-alkynyl- 2-pyridinamine step1->intermediate step2 Step 2: C6 Coupling (e.g., Suzuki) Conditions: Pd₂(dba)₃, SPhos, Base intermediate->step2 product Final Product: Di-substituted 2-Aminopyridine step2->product

Caption: Workflow for sequential cross-coupling functionalization.

C-N Bond Formation: The Buchwald-Hartwig Amination

After initial functionalization at C3, the C6-chloro position can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[13][14] This reaction is essential for introducing primary or secondary amines, which are critical pharmacophoric elements in many drug classes. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for achieving high yields with less reactive aryl chlorides.[15][16]

Protocol: General Procedure for Suzuki Coupling at C3
  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 6-chloro-3-iodo-2-pyridinamine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), to the flask.

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Applications in Drug Discovery

Derivatives of substituted 2-aminopyridines exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[17][18][19] The 6-chloro-3-iodo-2-pyridinamine scaffold provides a direct route to novel analogues in these therapeutic areas. Its ability to undergo sequential, regioselective coupling makes it an ideal starting material for building libraries of compounds for high-throughput screening.

Table 2: Potential Pharmacological Activities of 2-Aminopyridine Derivatives
Therapeutic AreaTarget Class (Example)Rationale for ScaffoldReference
Oncology Protein Kinases (e.g., EGFR, Tec)The 2-aminopyridine can act as a hinge-binder, while substituents at C3 and C6 explore selectivity pockets.[19][20]
Infectious Diseases Bacterial/Fungal EnzymesThe pyridine core is a known antibacterial pharmacophore; diverse substituents can optimize activity and spectrum.[18][21]
Inflammation Pro-inflammatory MediatorsThe scaffold is present in compounds with demonstrated anti-inflammatory and analgesic effects.[17]
CNS Disorders GPCRs, Ion ChannelsThe rigid, polar nature of the scaffold is suitable for targeting receptors in the central nervous system.[2][22]

While specific FDA-approved drugs originating directly from 6-chloro-3-iodo-2-pyridinamine are not prominently documented in public literature, its structural motifs are heavily represented in patent literature for kinase inhibitors and other targeted therapies. The strategic advantage it offers in synthesis makes it a highly valuable, albeit often internal, asset in discovery programs.

Conclusion and Future Outlook

6-Chloro-3-iodo-2-pyridinamine is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive handles provide a reliable and efficient platform for the synthesis of complex, highly decorated 2-aminopyridine scaffolds. This building block streamlines the exploration of chemical space around a privileged core, accelerating the identification and optimization of novel drug candidates. As synthetic methodologies continue to advance, the strategic application of such versatile building blocks will remain paramount to overcoming the challenges of modern drug discovery.

References

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core is a privileged structure, frequently embedded within biologically active molecules. 6-Chloro-3-iodopyridin-2-amine (CAS No. 800402-06-6) has emerged as a highly valuable and versatile building block, prized for the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a highly reactive iodo substituent, and a less reactive chloro substituent.[1][2]

This differential reactivity allows for a programmed, sequential approach to molecular construction, enabling researchers to introduce diverse functionalities at specific positions with high precision. This guide provides an in-depth technical analysis of the reactivity of each functional group, offering field-proven insights and detailed experimental protocols. The content herein is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this powerful chemical intermediate.

Chapter 1: Molecular Properties and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic interplay between the electron-deficient pyridine ring and its substituents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[3]

  • Substituent Effects:

    • 2-Amino Group: This group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the ring and influencing the regioselectivity of certain reactions.

    • 3-Iodo Group: Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. The C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[4]

    • 6-Chloro Group: The chlorine atom is more electronegative and forms a stronger bond with carbon compared to iodine.[4] Its position ortho to the ring nitrogen makes this site highly activated for nucleophilic aromatic substitution.[3]

This unique electronic arrangement creates a hierarchy of reactivity, which is the cornerstone of its synthetic utility.

Chapter 2: The Apex of Reactivity: Selective Cross-Coupling at the C3-Iodo Position

The significant difference in bond dissociation energy between the C-I and C-Cl bonds allows for highly selective functionalization at the C3 position under palladium catalysis. The general order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[5] This principle is the key to predictably modifying the C3 position while leaving the C6-chloro group intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely applied cross-coupling reactions for C-C bond formation due to its mild conditions and the low toxicity of boronic acid reagents.[6][7] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Objective: To couple an arylboronic acid selectively at the C3-iodo position.

  • Methodology:

    • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

    • Heat the reaction mixture, typically between 80-100 °C, and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality and Justification:

    • Catalyst: Pd(PPh₃)₄ is a robust Pd(0) source that readily initiates the catalytic cycle.

    • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact yield and reaction time.

    • Solvent: A biphasic solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100~92
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O85~88

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both Borate [B(OH)₃X]⁻ Transmetal->Borate   RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product 6-Cl-Pyr-R RedElim->Product ArI 6-Cl-Pyr-I ArI->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is exceptionally useful for introducing alkyne moieties, which are versatile handles for further chemistry, such as click reactions or subsequent couplings. It typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12]

  • Objective: To couple a terminal alkyne selectively at the C3-iodo position.

  • Methodology:

    • In a Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).

    • Evacuate and backfill with an inert gas.

    • Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, filter off the amine hydrohalide salt and concentrate the filtrate.

    • Purify the residue by flash column chromatography.

  • Causality and Justification:

    • Copper(I) Co-catalyst: CuI is critical for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]

    • Amine Base: The amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide anion.[12] It also acts as a scavenger for the HI generated during the reaction.

    • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the acetylide anion.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI Transmetal_Pd Transmetalation ArPdI->Transmetal_Pd ArPdR Ar-Pd(II)L₂-Alkyne Transmetal_Pd->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product CuI CuI Cu_Acetylide Cu-C≡C-R CuI->Cu_Acetylide Alkyne_H R-C≡C-H Alkyne_H->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal_Pd Transfers Alkyne ArI 6-Cl-Pyr-I ArI->OxAdd

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13][14] This reaction has broad utility in medicinal chemistry, where the aniline moiety is a common structural motif.[15] The choice of ligand for the palladium catalyst is often critical to success.[16]

  • Objective: To couple a primary or secondary amine selectively at the C3-iodo position.

  • Methodology:

    • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).

    • Add this compound (1.0 equiv).

    • Evacuate and backfill the tube with an inert gas.

    • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Add the amine coupling partner (1.1-1.5 equiv).

    • Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete as monitored by LC-MS.

    • Cool the reaction, dilute with an organic solvent, and wash with water.

    • Purify via column chromatography.

  • Causality and Justification:

    • Ligand: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[13]

    • Base: A strong base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is commonly used, but milder bases like Cs₂CO₃ can be effective for sensitive substrates.[5]

Chapter 3: Unlocking the C6-Chloro Position

While the C-Cl bond is significantly less reactive than the C-I bond in cross-coupling, it can be readily functionalized through nucleophilic aromatic substitution (SNAr) or by using more forcing conditions in cross-coupling reactions. This dual reactivity is key to creating highly substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is ortho to the electron-withdrawing pyridine nitrogen, which strongly activates this position for SNAr.[3] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[17] This pathway is highly favorable for strong nucleophiles.

  • Objective: To displace the C6-chloro group with a nucleophile (e.g., an alkoxide or amine).

  • Methodology:

    • Dissolve the this compound (or a C3-functionalized derivative) (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

    • Add the nucleophile (e.g., sodium methoxide or a primary/secondary amine, 2.0-5.0 equiv).

    • Heat the reaction mixture to an elevated temperature (typically 100-150 °C). The reaction is often slow and requires heat to overcome the activation energy associated with disrupting the ring's aromaticity.[18]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and pour it into water to precipitate the product or facilitate extraction.

    • Isolate and purify the product by filtration or extraction followed by chromatography.

SNAr_Mechanism Start 6-Cl-Pyr-NH₂ + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining) Product 6-Nu-Pyr-NH₂ + Cl⁻ Intermediate->Product Elimination (Fast)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross-Coupling at the C6-Chloro Position

After the C3-iodo position has been functionalized, the C6-chloro group can participate in cross-coupling reactions. However, this typically requires more forcing conditions, such as higher temperatures, stronger bases, or more specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or RuPhos).[3]

Chapter 4: The Role and Reactivity of the 2-Amino Group

The 2-amino group is not merely a spectator. It can be a site for N-functionalization or can be used to direct reactions. In many synthetic sequences, it is advantageous to protect the amino group (e.g., as a Boc carbamate) to prevent side reactions, such as N-arylation during cross-coupling, or to modulate its electronic properties.

Chapter 5: A Strategic Synthesis Workflow

The true power of this compound lies in the ability to perform a sequence of reactions, exploiting the differential reactivity of its functional groups. A typical and highly effective strategy is outlined below.

Workflow Start This compound Step1 Step 1: Selective C3 Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate1 6-Chloro-3-(R¹)-pyridin-2-amine Step1->Intermediate1 Step2 Step 2: C6 Functionalization (e.g., SₙAr with Nu⁻) Intermediate1->Step2 Intermediate2 6-(Nu)-3-(R¹)-pyridin-2-amine Step2->Intermediate2 Step3 Step 3 (Optional): N-Functionalization (e.g., Acylation, Alkylation) Intermediate2->Step3 FinalProduct Final Trisubstituted Pyridine Step3->FinalProduct

Caption: A strategic workflow for the sequential functionalization of the title compound.

Conclusion

This compound is a testament to the power of strategic molecular design. Its well-defined hierarchy of functional group reactivity provides a reliable and predictable platform for the synthesis of complex, highly substituted pyridine derivatives. By understanding the core principles of its electronic structure and the specific conditions required to activate each site, researchers can execute sophisticated, multi-step synthetic sequences with a high degree of control. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary to effectively integrate this versatile building block into any advanced synthesis program.

References

The Strategic Utility of 6-Chloro-3-iodopyridin-2-amine in Modern Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 6-chloro-3-iodopyridin-2-amine as a pivotal building block in the synthesis of diverse and complex heterocyclic scaffolds. The unique trifunctional nature of this reagent, possessing an amino group and two distinct halogen atoms at strategic positions, offers a versatile platform for sequential and regioselective chemical transformations. This document elucidates the fundamental chemical properties, synthesis, and reactivity of this compound. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions and cyclocondensation strategies for the construction of medicinally relevant fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this valuable synthetic intermediate for accelerated drug discovery and development programs.

Introduction: The Preeminence of Fused Pyridine Heterocycles in Medicinal Chemistry

Fused pyridine heterocycles are a cornerstone of modern medicinal chemistry, constituting the core scaffold of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to mimic purine and pteridine structures, enabling them to effectively interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[3][4] The rigid, planar nature of these fused systems provides a well-defined three-dimensional orientation for appended functional groups to engage in specific binding interactions within protein active sites. Consequently, the development of efficient and versatile synthetic routes to novel, highly substituted fused pyridine derivatives is a paramount objective in the pursuit of new therapeutic agents.[5][6]

This compound has emerged as a particularly valuable and strategic starting material in this endeavor. Its distinct electronic and steric properties, conferred by the chloro, iodo, and amino substituents, allow for a high degree of control over subsequent chemical modifications. This guide will delve into the practical applications and underlying chemical principles that make this compound an indispensable tool for the contemporary medicinal chemist.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.

Key Physicochemical Data
PropertyValueReference(s)
CAS Number 800402-06-6[7]
Molecular Formula C₅H₄ClIN₂[7]
Molecular Weight 254.46 g/mol [7]
Appearance Off-white to light brown solid[8]
Purity Typically ≥98%[8]
Storage Store at 2-8°C, protected from light[7][9]

Note: For detailed safety and handling information, please consult the Safety Data Sheet (SDS).[8]

Synthesis of this compound

The synthesis of this compound is typically achieved from commercially available 2-amino-6-chloropyridine. The key transformation is the regioselective iodination at the C3 position.

Protocol 1: Iodination of 2-Amino-6-chloropyridine

  • Reaction Principle: This protocol describes the direct iodination of the electron-rich pyridine ring, activated by the amino group, using an electrophilic iodine source.

  • Materials:

    • 2-Amino-6-chloropyridine

    • Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

    • An appropriate solvent (e.g., acetic acid, acetonitrile)

    • A base (e.g., sodium acetate, if using ICl)

  • Detailed Experimental Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1.0 eq) in the chosen solvent.

    • If using iodine monochloride, add sodium acetate (1.5 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of the iodinating agent (ICl or NIS, 1.1 eq) in the same solvent, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

The Orthogonal Reactivity of this compound: A Chemist's Playground

The synthetic power of this compound lies in the differential reactivity of its three functional groups. The C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond.[10][11] This allows for selective functionalization at the C3 position. The amino group at C2 can act as a nucleophile in cyclization reactions, while the chlorine atom at C6 provides a handle for subsequent modifications.

G cluster_0 This compound cluster_1 Reaction Pathways A N(H2) at C2 (Nucleophilic Cyclization) G Cyclocondensation A->G B Iodo at C3 (Pd-catalyzed Cross-Coupling) D Suzuki-Miyaura Coupling B->D High Reactivity E Sonogashira Coupling B->E High Reactivity F Buchwald-Hartwig Amination B->F High Reactivity C Chloro at C6 (Pd-catalyzed Cross-Coupling/ Nucleophilic Aromatic Substitution) C->D Lower Reactivity

Caption: Reactivity map of this compound.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The disparity in the C-I and C-Cl bond energies is the cornerstone of the selective functionalization of this compound. This allows for a modular approach to the synthesis of complex molecules.

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In the case of this compound, this reaction can be selectively performed at the C3 position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C3 Position

  • Reaction Principle: This protocol describes the palladium-catalyzed cross-coupling of the C-I bond with an organoboron reagent.

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Detailed Experimental Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Under a positive pressure of inert gas, add the palladium catalyst.[12]

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.

Protocol 3: Selective Sonogashira Coupling at the C3 Position

  • Reaction Principle: This protocol details the palladium- and copper-cocatalyzed coupling of the C-I bond with a terminal alkyne.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Detailed Experimental Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until completion (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalysts.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.

Protocol 4: Selective Buchwald-Hartwig Amination at the C3 Position

  • Reaction Principle: This protocol describes the palladium-catalyzed coupling of the C-I bond with an amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS, 1.5-2.0 eq)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Detailed Experimental Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk flask.

    • Add the degassed solvent, followed by this compound and the amine.

    • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Application in the Synthesis of Fused Heterocycles: The Gateway to Pyrido[2,3-d]pyrimidines

A primary application of this compound and its derivatives is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[3][13]

G A This compound B Step 1: C3-Functionalization (e.g., Suzuki Coupling) A->B C 3-Aryl-6-chloropyridin-2-amine B->C D Step 2: Cyclocondensation C->D E Pyrido[2,3-d]pyrimidine D->E

References

potential biological activity of 6-Chloro-3-iodopyridin-2-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 6-Chloro-3-iodopyridin-2-amine Analogs

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile and synthetically tractable starting point for the development of novel therapeutic agents. The strategic placement of chloro, iodo, and amino functionalities provides multiple reactive handles for chemical modification, enabling the exploration of vast chemical space. This guide synthesizes current research to provide an in-depth analysis of the biological activities associated with analogs derived from this core. We will explore their significant potential in oncology, particularly as kinase inhibitors, their emerging roles as antimicrobial agents, and their application in targeting neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for evaluating these potent compounds.

The this compound Scaffold: A Foundation for Drug Discovery

The 2-aminopyridine moiety is a cornerstone in the design of biologically active molecules, recognized for its ability to act as a bioisostere for other aromatic systems and its capacity for crucial molecular interactions, such as hydrogen bonding.[1] The specific scaffold, this compound, is a particularly valuable intermediate in pharmaceutical synthesis.[2] Its structure allows for selective functionalization at three key positions:

  • The 2-amino group can be acylated, alkylated, or serve as a key hydrogen bond donor for interacting with biological targets.

  • The 3-iodo position is highly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • The 6-chloro position can be substituted via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions like Buchwald-Hartwig amination, providing another avenue for diversification.[3]

This synthetic flexibility has positioned analogs of this scaffold at the forefront of research into several challenging diseases.

Therapeutic Potential and Key Biological Activities

Derivatives of the 2-aminopyridine core have demonstrated a remarkable breadth of biological activities.[4] The introduction of halogen atoms, such as chlorine and iodine, can further enhance potency, modulate physicochemical properties, and improve target-binding affinity.[5]

Anticancer Activity: A Focus on Kinase Inhibition

A primary area of investigation for this compound analogs is in oncology, where the 2-aminopyridine framework is a well-established pharmacophore for kinase inhibitors. This is due to its ability to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases, a foundational interaction for achieving potent and selective inhibition.[6][7]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): CDK8 is a transcriptional kinase considered a target in colon cancer.[8] Novel 2-amino-pyridine derivatives have been designed and synthesized, leading to potent CDK8 inhibitors with IC50 values in the nanomolar range.[8] The SAR studies revealed that introducing hydrophobic substituents on an attached benzene ring was beneficial for improving activity.[8]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is frequently overexpressed in malignant tumors.[9] Bioisosteric replacement strategies have led to the development of 2-aminopyridine derivatives as potent PI3Kδ inhibitors for hematological cancers.[9]

  • Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibition of these kinases is a promising strategy for Alzheimer's disease, where they are implicated in tau pathology.[7] 6-amino pyridine derivatives have been successfully developed as potent dual inhibitors, with lead compounds showing strong activity against both kinases.[7]

  • Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a target for various malignancies, including triple-negative breast cancer.[10] A 6-chloro-3-nitropyridin-2-yl moiety has been used as an electrophilic "warhead" to engage a cysteine residue in the hinge region of MPS1, demonstrating a sophisticated approach to inhibitor design.[10]

Beyond kinase inhibition, pyranopyridine derivatives synthesized from 2-aminopyridine precursors have shown potent anticancer activity against liver, breast, and colorectal carcinoma cell lines, in some cases exceeding the potency of the reference drug doxorubicin.[4]

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Halogenated heterocyclic compounds are a promising area of research.[5][11]

  • Enhanced Antibiofilm Properties: Halogenation of pyrimidine and pyridine scaffolds has been shown to significantly enhance their antibiofilm activity against pathogens like Staphylococcus aureus and enterohemorrhagic Escherichia coli (EHEC).[5][12][13] This effect is often achieved without inhibiting bacterial growth, suggesting a targeted disruption of virulence factors rather than a classic bactericidal mechanism, which may reduce the likelihood of resistance development.[13]

  • Mechanism of Action: Studies suggest that halogenated derivatives can downregulate the expression of key genes responsible for biofilm formation, such as those involved in curli production in E. coli (csgA and csgB).[13] The introduction of halogens can improve target binding affinity and modulate properties like lipophilicity, which are crucial for antimicrobial efficacy.[5]

  • Broad-Spectrum Potential: Derivatives of 6-chloro-pyridin-2-yl-amine have shown good to moderate activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Xanthomonas campestris, E. coli) bacteria, as well as antifungal activity against Fusarium oxysporum.[14]

Applications in Neurodegenerative Disorders

The structural features of 2-aminopyridine derivatives make them suitable candidates for targeting pathologies of the central nervous system.

  • Inhibition of β-Amyloid Aggregation: In the context of Alzheimer's disease, the aggregation of the amyloid-β (Aβ) peptide is a critical pathogenic event.[15] Novel 2,6-disubstituted pyridine derivatives have been specifically designed to interact with the β-sheet conformation of Aβ through donor-acceptor-donor hydrogen bonds, leading to potent inhibition of Aβ aggregation.[15]

  • Dual Kinase Inhibition for Alzheimer's: As mentioned previously, the development of dual GSK-3β/CK-1δ inhibitors from 6-amino pyridine scaffolds represents a multi-target strategy to address the complex pathology of Alzheimer's disease.[7] Molecular docking studies for these compounds show a favorable fit within the ATP binding site of both kinases, and ADME predictions suggest they have the potential to cross the blood-brain barrier.[7]

Synthesis and Chemical Diversification

The generation of a library of this compound analogs for SAR studies relies on a set of robust and versatile chemical reactions. The core scaffold serves as a key intermediate for these transformations.[2][3]

G cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Substitution core This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) core->suzuki Modifies 3-Iodo or 6-Chloro position buchwald Buchwald-Hartwig Amination (R2-NH, Pd catalyst) core->buchwald Modifies 6-Chloro or 3-Iodo position snar SNAr (Nucleophile, e.g., R-NH2) core->snar Modifies 6-Chloro position A1 Aryl/Heteroaryl Analogs suzuki->A1 A2 Amine Analogs buchwald->A2 A3 Substituted Amine Analogs snar->A3

Caption: Key synthetic routes for diversifying the core scaffold.

Data Presentation: Biological Activity of Representative Analogs

The following table summarizes quantitative data for select 2-aminopyridine analogs, illustrating their potency against various biological targets.

Compound IDCore ScaffoldTarget(s)Assay TypeIC50 ValueReference(s)
Compound 29 2-Amino-pyridineCDK8Kinase Inhibition46 nM[8]
MR3278 2-AminopyridinePI3KδKinase Inhibition30 nM[9]
Compound 8d 6-Amino pyridineGSK-3βKinase Inhibition0.77 µM[7]
Compound 8d 6-Amino pyridineCK-1δKinase Inhibition0.57 µM[7]
24DC5FP Halogenated PyrimidineS. aureusBiofilm InhibitionMIC = 50 µg/mL[5]

Experimental Protocols

This section provides standardized methodologies for the evaluation of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., CDK8).

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the test compound (typically from 10 µM to 0.1 nM) to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Principle: This assay is based on the broth microdilution method.

Methodology:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium (e.g., Tryptic Soy Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow and Mechanistic Insights

The discovery and development pipeline for novel therapeutic agents from the this compound scaffold follows a logical progression from synthesis to in-depth biological characterization.

G cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_moa Mechanism of Action (MoA) synthesis Synthesis of Analog Library (via Suzuki, SNAr, etc.) primary_screen Primary Screening (e.g., Cell Viability Assay) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Kinase Inhibition Assay, MIC Assay) primary_screen->secondary_screen Identify 'Hits' sar Structure-Activity Relationship (SAR) Analysis secondary_screen->sar pathway Cellular Pathway Analysis (e.g., Western Blot for p-ERK) secondary_screen->pathway Characterize 'Leads' sar->synthesis Iterative Design target Direct Target Engagement (e.g., Cellular Thermal Shift Assay) pathway->target

Caption: Drug discovery workflow for 2-aminopyridine analogs.

A critical aspect of understanding the potential of these compounds is elucidating their mechanism of action. For kinase inhibitors, for example, the 2-aminopyridine core is hypothesized to form two key hydrogen bonds with the backbone amide and carbonyl groups in the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

G hinge Kinase Hinge Region (Backbone) compound compound hinge:e->compound:n H-Bond (Acceptor) compound:h->hinge:w H-Bond (Donor)

Caption: Hydrogen bonding of the 2-aminopyridine core in a kinase active site.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly productive platform for modern drug discovery. The synthetic accessibility of this core, combined with the diverse and potent biological activities of its derivatives, ensures its continued relevance in medicinal chemistry.[1][3] Current research strongly supports its utility in developing novel kinase inhibitors for oncology and neurodegenerative diseases, as well as a new generation of antimicrobial agents that target virulence and biofilm formation.[5][16] Future efforts will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, exploring novel modifications to overcome drug resistance, and expanding the application of this versatile scaffold to an even broader range of biological targets.

References

The Versatile Building Block: A Technical Guide to the Uses of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutic agents and functional materials. Among these, the pyridine ring holds a privileged position due to its presence in a vast array of biologically active compounds. This guide focuses on a particularly versatile, yet underexplored, building block: 6-Chloro-3-iodopyridin-2-amine (CAS No. 800402-06-6).

This trifunctionalized pyridine derivative, possessing an amino group, a chlorine atom, and an iodine atom at strategic positions, offers a rich platform for a diverse range of chemical transformations. The distinct electronic properties and reactivity of each substituent allow for selective and sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. This in-depth technical guide will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the diverse applications of this compound, with a particular focus on its burgeoning role in drug discovery as a key component of kinase inhibitors and other biologically active molecules.

Physicochemical Properties and Reactivity Profile

Molecular Formula: C₅H₄ClIN₂ Molecular Weight: 254.46 g/mol Appearance: Typically an off-white to yellow solid.

The reactivity of this compound is governed by the interplay of its three distinct functional groups on the electron-deficient pyridine ring. The amino group at the 2-position is a strong electron-donating group, activating the ring towards electrophilic substitution and influencing the regioselectivity of reactions. Conversely, the chlorine and iodine atoms are electron-withdrawing halogens, which, along with the ring nitrogen, contribute to the overall electrophilicity of the pyridine core.

The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the Carbon-Chlorine (C-Cl) bond. This reactivity difference (I > Br > Cl) allows for selective functionalization at the 3-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations. The amino group can also participate in various reactions, including diazotization, acylation, and condensation reactions to form fused heterocyclic systems.

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis of this compound starts from the commercially available 2-amino-6-chloropyridine. The key transformation is the regioselective iodination at the 3-position.

Proposed Synthetic Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of activated aromatic systems.

Materials:

  • 2-Amino-6-chloropyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-chloropyridine (1.0 equiv.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Iodosuccinimide (1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis start 2-Amino-6-chloropyridine reagents N-Iodosuccinimide (NIS) Acetonitrile, 0 °C to rt start->reagents product This compound reagents->product caption Synthetic route to this compound.

Caption: Synthetic route to this compound.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The differential reactivity of the C-I and C-Cl bonds makes this compound an exceptional substrate for sequential palladium-catalyzed cross-coupling reactions. This allows for the controlled and stepwise introduction of various substituents, providing a powerful tool for the construction of complex molecules and compound libraries for drug discovery.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Due to the higher reactivity of the C-I bond, the Sonogashira coupling will selectively occur at the 3-position of this compound.

General Protocol for Sonogashira Coupling:

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.05 equiv.)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF and triethylamine.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-alkynyl-6-chloropyridin-2-amine derivative.

Sonogashira start This compound reagents R-C≡CH Pd(PPh₃)₂Cl₂, CuI, Et₃N start->reagents product 3-Alkynyl-6-chloropyridin-2-amine reagents->product caption Selective Sonogashira coupling at the C-3 position.

Caption: Selective Sonogashira coupling at the C-3 position.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide.[2] Again, the reaction will preferentially occur at the C-I bond.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 80-100 °C and stir until completion.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3] This reaction can be used to introduce a diverse range of primary or secondary amines at the C-3 position.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • Xantphos or other suitable phosphine ligand (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine coupling partner.

  • Degas the mixture and heat to 80-110 °C until the reaction is complete.

  • Cool to room temperature, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Application in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its application as a scaffold for the synthesis of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

Case Study: A Scaffold for Kinase Inhibitors

While direct examples utilizing this compound are emerging, the closely related N-(6-chloro-3-nitropyridin-2-yl) scaffold has been successfully employed in the design of kinase inhibitors. For instance, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine has been synthesized and evaluated for its inhibitory activity against a panel of kinases.[4] This compound displayed an IC₅₀ value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2), highlighting the potential of this substituted pyridine core in developing selective kinase inhibitors.[1]

Table 1: Biological Activity of a Related Kinase Inhibitor

CompoundTarget KinaseIC₅₀ (nM)
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[1]p70S6Kβ (S6K2)444

The synthetic strategy for such inhibitors often involves an initial nucleophilic aromatic substitution or a cross-coupling reaction to introduce a larger fragment, followed by further modifications. The this compound scaffold is ideally suited for such strategies, allowing for the introduction of diverse functionalities at both the 3- and 6-positions to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

KinaseInhibitor start This compound step1 Cross-Coupling at C3 (e.g., Suzuki, Sonogashira) start->step1 intermediate 3-Substituted-6-chloropyridin-2-amine step1->intermediate step2 Cross-Coupling at C6 (e.g., Buchwald-Hartwig) intermediate->step2 product Kinase Inhibitor Candidate step2->product caption General workflow for kinase inhibitor synthesis.

Caption: General workflow for kinase inhibitor synthesis.

Synthesis of Fused Heterocyclic Systems

The 2-aminopyridine moiety of this compound is a versatile precursor for the construction of various fused heterocyclic systems, which are prevalent in many biologically active compounds.

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities. They can be synthesized from 2-aminopyridines through condensation with α-haloketones or via multicomponent reactions.[5][6][7][8][9] The amino group of this compound can act as the nucleophile to initiate the cyclization cascade.

Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are another important class of heterocyclic compounds found in many kinase inhibitors.[10] The synthesis of these scaffolds can be achieved from appropriately substituted 2-aminopyridines through various cyclization strategies.[11][12] The functional handles on this compound provide opportunities to construct these fused systems with desired substituents for SAR exploration.

Future Outlook and Potential Applications in Materials Science

While the primary focus of this guide has been on the applications of this compound in medicinal chemistry, its unique electronic properties and ability to undergo various cross-coupling reactions suggest potential for its use in materials science. The introduction of this building block into conjugated polymer backbones or as a component in organic light-emitting diodes (OLEDs) or sensors remains a largely unexplored but promising area of research. The pyridine nitrogen can act as a coordination site for metals, opening possibilities for the development of novel catalysts or functional materials with interesting photophysical properties.

Conclusion

This compound is a highly versatile and synthetically valuable building block with significant potential in drug discovery and organic synthesis. Its trifunctional nature allows for selective and sequential functionalization through a variety of modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The demonstrated utility of closely related scaffolds in the development of potent kinase inhibitors underscores the immense promise of this compound for the generation of novel therapeutic agents. As synthetic chemists and drug discovery professionals continue to seek out novel and versatile scaffolds, this compound is poised to become an increasingly important tool in the construction of complex and biologically active molecules.

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of clinically significant therapeutic agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it a cornerstone for the development of novel pharmaceuticals. The targeted functionalization of this core, particularly through the introduction of aryl and heteroaryl substituents, allows for the fine-tuning of pharmacological properties. 6-Chloro-3-iodopyridin-2-amine is a highly valuable, trifunctional building block designed for such strategic diversification. The presence of two distinct halogen atoms at positions 3 and 6 offers the potential for sequential, site-selective cross-coupling reactions, enabling the rapid construction of molecular complexity from a single, readily accessible starting material.

This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into the mechanistic rationale for achieving high selectivity, offer a step-by-step experimental guide, and discuss key parameters for optimization and troubleshooting.

Mechanistic Rationale for Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen (C-X) bonds towards the palladium catalyst. The universally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the C-X bond. The reactivity of this step is highly dependent on the nature of the halogen, following the general trend: C-I > C-Br > C-OTf >> C-Cl .[2] This well-established reactivity difference is the primary driver for the chemoselectivity in the coupling of this compound. The significantly weaker C-I bond (bond dissociation energy ~220-230 kJ/mol) will undergo oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Cl bond (~330-340 kJ/mol). By carefully controlling the reaction conditions, it is possible to exclusively cleave the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

The presence of the 2-amino group can influence the reaction. While primary amines can sometimes coordinate to the palladium center and inhibit catalysis, numerous studies have shown that Suzuki couplings on aminopyridines can proceed efficiently without N-protection.[3][4] In some cases, the ortho-amino group may even facilitate the reaction through a directing effect, although steric hindrance can also play a role.[3] The protocol outlined below is optimized to favor the desired C-C bond formation while mitigating potential catalyst inhibition.

Catalytic Cycle and Selectivity Pathway

Suzuki_Miyaura_Cycle sub This compound oa_complex Oxidative Addition Intermediate (Pd(II)) sub->oa_complex Oxidative Addition (Selective at C-I) inactive_site C-Cl bond (remains intact) sub->inactive_site pd0 Pd(0)L_n pd0->oa_complex trans_complex Transmetalation Intermediate (Pd(II)) oa_complex->trans_complex Transmetalation boronic Ar-B(OR)₂ activated_boron [Ar-B(OR)₂(OH)]⁻ boronic->activated_boron Activation base Base (e.g., K₂CO₃) base->activated_boron activated_boron->trans_complex trans_complex->pd0 Reductive Elimination product 6-Chloro-3-arylpyridin-2-amine trans_complex->product

Caption: Catalytic cycle for the chemoselective Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-Chloro-3-phenylpyridin-2-amine

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions can be adapted for other aryl- and heteroarylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Phenylboronic Acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableCan be sensitive to air/light. Store under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered is preferred.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Deionized Water------Degas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (Saturated NaCl solution)------For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate with oil bath

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 272.5 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146.3 mg, 1.2 mmol), and potassium carbonate (2.0 equiv., 276.4 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv., 34.7 mg, 0.03 mmol).

    • Prepare a degassed 4:1 mixture of 1,4-dioxane and water. This can be done by bubbling argon through the solvents for 20-30 minutes.

    • Using a syringe, add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) to the flask.

  • Reaction:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a yellow suspension to a darker, more homogeneous solution as the reaction progresses.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate) to afford the pure 6-Chloro-3-phenylpyridin-2-amine.

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Add solids to Schlenk flask:  - this compound  - Phenylboronic Acid  - K₂CO₃ inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert reagents 3. Add Catalyst & Solvent - Add Pd(PPh₃)₄ - Add degassed Dioxane/H₂O inert->reagents react 4. Reaction - Heat to 90-100 °C with stirring - Monitor by TLC/LC-MS reagents->react workup 5. Workup - Cool to RT - Dilute with EtOAc/H₂O - Extract and wash react->workup purify 6. Purification - Dry, concentrate - Flash column chromatography workup->purify product Pure 6-Chloro-3-phenylpyridin-2-amine purify->product

Caption: Step-by-step experimental workflow.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to several parameters. Below is a guide to common issues and optimization strategies.

ParameterStandard ConditionRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A reliable Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ (2-3 mol%) combined with a phosphine ligand (e.g., SPhos, XPhos, 4-6 mol%) can be more effective for challenging substrates or to improve yields.[4]
Base K₂CO₃ (2.0 equiv.)A moderately strong base, effective in aqueous mixtures. For less reactive boronic acids, a stronger base like K₃PO₄ (3.0 equiv.) may improve transmetalation. Cs₂CO₃ is also a highly effective but more expensive alternative.
Solvent 1,4-Dioxane/H₂O (4:1)A common, effective solvent system that solubilizes both organic and inorganic reagents. Other options include Toluene/H₂O, DMF, or THF, depending on substrate solubility and temperature requirements.[1]
Temperature 90-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate. Lower temperatures may lead to incomplete conversion, while significantly higher temperatures could promote catalyst degradation or side reactions.
Boronic Acid 1.2 equivalentsA slight excess is used to drive the reaction to completion. For boronic acids prone to homocoupling or protodeboronation, using a boronate ester (e.g., pinacol ester) can improve stability and yield.[4]
Common Side Reactions and Solutions
  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct (e.g., benzene).

    • Solution: Ensure anhydrous conditions if using a non-aqueous solvent system. Use a more stable boronate ester. A stronger, less nucleophilic base like K₃PO₄ can sometimes mitigate this issue.[4]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct (e.g., biphenyl).

    • Solution: Ensure rigorous exclusion of oxygen. Use a lower catalyst loading or add the boronic acid slowly to the reaction mixture.

  • No Reaction/Low Yield:

    • Solution: Confirm the activity of the palladium catalyst; use a fresh batch if necessary. Increase catalyst loading slightly (e.g., to 5 mol%). Screen different ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) and stronger bases (K₃PO₄). Ensure adequate degassing of solvents.

Conclusion

The protocol described provides a robust and reliable method for the highly chemoselective Suzuki-Miyaura coupling of this compound at the C-3 position. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a clean and efficient synthesis of 3-aryl-6-chloro-2-aminopyridines. These products serve as valuable intermediates, retaining a chlorine atom that can be used for subsequent cross-coupling or nucleophilic substitution reactions, thereby offering a powerful strategy for the rapid elaboration of complex, biologically relevant molecules.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its ability to engage in various biological interactions makes it a valuable component in the design of novel drugs. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool in drug discovery and development.[3]

This application note provides a detailed guide to the regioselective Buchwald-Hartwig amination of 6-Chloro-3-iodopyridin-2-amine. This substrate presents an excellent opportunity for selective functionalization due to the differential reactivity of the C-I and C-Cl bonds. By carefully controlling the reaction conditions, the iodo group at the C-3 position can be selectively targeted for amination, leaving the chloro group at the C-6 position available for subsequent transformations. This allows for the stepwise and controlled elaboration of the aminopyridine core, a crucial strategy in the synthesis of complex drug candidates.

Principle of Regioselectivity: Exploiting Halogen Reactivity

The success of the regioselective Buchwald-Hartwig amination of dihalogenated pyridines hinges on the inherent differences in the reactivity of the carbon-halogen bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is significantly lower for heavier halogens. The generally accepted order of reactivity is:

C-I > C-Br > C-Cl > C-F

This reactivity trend allows for the selective amination of the more reactive C-I bond in the presence of a C-Cl bond on the same pyridine ring.[4] By employing carefully chosen reaction conditions, such as the appropriate catalyst, ligand, base, and temperature, the amination can be directed exclusively to the 3-position of this compound.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

An unproductive side reaction that can occur is the β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material and the formation of an imine. The choice of a bulky, electron-rich ligand helps to suppress this side reaction and promote the desired reductive elimination.[2]

Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(L_n)-I A->C Ar-I D Amine Coordination & Deprotonation E [Ar-Pd(II)(L_n)(NHR_1R_2)]+ I- C->E R1R2NH E->A Ar-NR1R2 F Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Regioselective Amination of this compound

This protocol provides a general procedure for the selective mono-amination of this compound at the C-3 position. Optimization of reaction conditions may be necessary for specific amines.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)AnhydrousCommercially AvailablePurify if necessary.
Pd₂(dba)₃Catalyst GradeCommercially AvailableTris(dibenzylideneacetone)dipalladium(0)
XantphosLigand GradeCommercially Available4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox due to moisture sensitivity.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Diethyl EtherAnhydrousCommercially AvailableFor work-up.
Saturated aq. NH₄ClReagent GradeCommercially AvailableFor work-up.
BrineReagent GradeCommercially AvailableFor work-up.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Argon or NitrogenHigh Purity-For inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

    • In a glovebox, weigh the sodium tert-butoxide (1.4 equiv) into a separate vial.

    • Seal the reaction vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the sodium tert-butoxide to the reaction vessel.

    • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added along with the other solids in the first step.

    • Add anhydrous, degassed toluene (approximately 5-10 mL per 1 mmol of the limiting reagent) via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction mixture to 100-110 °C in an oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloro-3-(substituted amino)pyridin-2-amine.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Reagent Addition (Substrate, Catalyst, Ligand, Base, Amine, Solvent) Reaction_Setup->Reagent_Addition Heating_Stirring Heating & Stirring (100-110 °C) Reagent_Addition->Heating_Stirring Monitoring Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Workup Work-up (Quenching, Extraction, Washing, Drying) Monitoring->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

References

Application Notes & Protocols: Selective Sonogashira Coupling of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Pyridine Functionalization

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2][3] This palladium- and copper-catalyzed transformation is invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials due to its operational simplicity and broad functional group tolerance under mild conditions.[4][5]

This guide focuses on a specific and synthetically important substrate: 6-Chloro-3-iodopyridin-2-amine . This molecule presents a classic chemoselectivity challenge. With two distinct halogen substituents, the iodine at the C3 position and the chlorine at the C6 position, the reaction must be controlled to favor coupling at a single site. The presence of the C2-amino group also introduces a potential coordinating site that can influence catalyst activity.

Leveraging the differential reactivity of carbon-halogen bonds, this application note provides a comprehensive framework for achieving highly selective Sonogashira coupling at the more labile C-I bond. We will delve into the mechanistic underpinnings, explore the critical parameters that govern the reaction's success, and provide a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6] While copper-free versions exist, the classical copper-cocatalyzed pathway is highly reliable for substrates like iodopyridines.[1][7]

  • Palladium Cycle: The cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition into the most reactive carbon-halogen bond (C-I in this case) to form a Pd(II)-aryl intermediate.

  • Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex. This key step regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle P0 Pd(0)L₂ P_int Ar-Pd(II)L₂-I P0->P_int Oxidative Addition (Ar-I) P_alk Ar-Pd(II)L₂-C≡CR P_int->P_alk Transmetalation Cu_alk Cu(I)-C≡CR P_alk->P0 Reductive Elimination Product Ar-C≡CR P_alk->Product CuI Cu(I)I Cu_alk->P_alk Cu_alk->CuI Transmetalation Alkyne H-C≡CR Alkyne->Cu_alk + CuI, Base Base Base caption Fig 1. Simplified Sonogashira Catalytic Cycles

Fig 1. Simplified Sonogashira Catalytic Cycles
Reactivity and Selectivity Considerations

The cornerstone of achieving a selective reaction with this compound is the inherent difference in the bond dissociation energies of carbon-halogen bonds. The general reactivity trend for oxidative addition to a Pd(0) center is:

C-I > C-Br > C-OTf >> C-Cl [1][6]

This pronounced reactivity difference ensures that the palladium catalyst will selectively undergo oxidative addition into the C3-I bond long before the more robust C6-Cl bond is activated.[6] This allows for the clean formation of 6-chloro-3-(alkynyl)pyridin-2-amine, leaving the chloro-substituent available for subsequent downstream functionalization if desired. The 2-amino group, being a Lewis base, could potentially coordinate to the palladium center, but under standard conditions with phosphine ligands, this interaction is generally not strong enough to inhibit the catalytic cycle.

Key Reaction Parameters & Optimization

Successful Sonogashira coupling relies on the careful selection of several key components. The following table summarizes their roles and provides rationale for optimal choices.

Component Examples Function & Rationale
Substrate This compoundThe electrophilic partner. The C-I bond is the reactive site.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Source of active Pd(0). PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄.[8][9] Catalyst loading is typically low (1-5 mol%).
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne. Facilitates the deprotonation of the terminal alkyne and participates in the crucial transmetalation step.[1][10] Essential for high reaction rates at lower temperatures.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Neutralizes HX byproduct & serves as solvent. An amine base is required to neutralize the HI formed during the reaction.[1] It also helps in the formation of the copper acetylide. Using it as the solvent ensures a high concentration.
Solvent (optional) THF, DMF, AcetonitrileCo-solvent for solubility. If reactants are not fully soluble in the amine base, a co-solvent like THF or DMF can be used.[11] Solvents must be anhydrous and deoxygenated.
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene, Propargyl alcoholThe nucleophilic partner. A wide range of functional groups are tolerated on the alkyne.[6] Using a slight excess (1.1-1.2 equiv.) ensures complete consumption of the iodopyridine.
Detailed Experimental Protocol

This protocol provides a reliable starting point for the selective Sonogashira coupling of this compound with a representative terminal alkyne, such as phenylacetylene.

Experimental_Workflow start Setup & Inerting reagents Add Pyridine, Pd Catalyst, CuI start->reagents solvent Add Solvent (Et₃N) & Degas reagents->solvent alkyne Add Terminal Alkyne (via syringe) solvent->alkyne reaction Stir at RT to 40°C Monitor by TLC alkyne->reaction workup Aqueous Workup (Filter, Wash, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterization purify->end caption Fig 2. General Experimental Workflow

Fig 2. General Experimental Workflow

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Ethyl acetate (for workup)

  • Brine solution (for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • TLC plates and developing chamber

  • Rotary evaporator

Step-by-Step Procedure:

  • Flask Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 254 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Alkyne Addition: Under the inert atmosphere, add anhydrous triethylamine (e.g., 5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add the terminal alkyne (e.g., phenylacetylene, 122 mg, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Gentle warming to 40-50 °C may be required for less reactive alkynes or to increase the reaction rate.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting iodopyridine spot indicates completion, typically within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and filter through a pad of celite to remove insoluble catalyst residues and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 6-chloro-3-(alkynyl)pyridin-2-amine product.

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Wet solvent/reagents.1. Use fresh palladium catalyst and CuI. 2. Ensure the system is thoroughly degassed; use a "freeze-pump-thaw" cycle for the solvent if necessary. 3. Use freshly distilled, anhydrous solvents.
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen in the reaction mixture.Improve the degassing procedure. Ensure a constant positive pressure of inert gas is maintained.[12]
Dark Black Color / Catalyst Decomposition Reaction temperature is too high, or reaction run for too long.Run the reaction at room temperature or with minimal heating. Monitor closely by TLC and work up promptly upon completion.
Difficulty in Purification Co-elution of product with triphenylphosphine oxide (a byproduct from the catalyst).During workup, a dilute HCl wash can sometimes help remove some amine-based impurities, but care must be taken with the aminopyridine product. Optimize chromatography conditions.
Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Amine solvents like triethylamine are flammable and have strong odors.

  • This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Sonogashira coupling of this compound is a highly efficient and selective transformation that provides a powerful route to functionalized pyridine building blocks. By exploiting the differential reactivity of the C-I and C-Cl bonds, chemists can reliably install a diverse range of alkynyl moieties at the C3 position. The success of this protocol is contingent upon the careful control of reaction parameters, particularly the exclusion of oxygen and moisture. This robust methodology serves as a critical tool for constructing complex molecular architectures relevant to pharmaceutical and materials science research.

References

Mastering Chemoselectivity: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and development, pyridyl scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is a key pursuit for medicinal chemists. 6-Chloro-3-iodopyridin-2-amine is a highly valuable and versatile building block, offering multiple reaction sites for diversification. Its unique di-halogenation pattern, featuring a reactive iodo group and a less reactive chloro group, allows for programmed, chemoselective cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions to selectively functionalize this important intermediate. We will delve into the mechanistic underpinnings, provide field-proven insights, and present detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The cornerstone of the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in the palladium catalytic cycle. The oxidative addition of a C-X bond to a Pd(0) center is a critical step, and its rate is highly dependent on the nature of the halogen. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bond. This inherent reactivity difference enables the selective functionalization at the C3 position (iodo) while leaving the C6 position (chloro) intact for subsequent transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-I bond) of the electrophile, forming a Pd(II) intermediate.[1][2]

  • Transmetalation: An organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[2][3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

The efficiency and selectivity of these steps are profoundly influenced by the choice of ligands, bases, and solvents, as will be detailed in the following protocols.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this reaction allows for the selective introduction of a wide array of aryl or heteroaryl groups at the 3-position.

Causality in Experimental Design:
  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often effective for cross-coupling with aryl chlorides, and by extension, will be highly efficient for the more reactive aryl iodides.[2] The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is used to activate the boronic acid for transmetalation.[2] It is generally well-tolerated by many functional groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. Water is often necessary for the boronic acid to enter the catalytic cycle. The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C3-position.

ReagentMolar Equiv.Mol (mmol)Mass/Volume
This compound1.01.0254.5 mg
Arylboronic Acid1.21.2Varies
Pd(OAc)₂0.020.024.5 mg
SPhos0.040.0416.4 mg
K₃PO₄2.02.0424.6 mg
1,4-Dioxane (degassed)--4 mL
Water (degassed)--1 mL
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-chloropyridin-2-amine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 90-100 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Dilute with EtOAc/Water monitor->cool extract Separate Layers & Extract cool->extract purify Combine, Dry, Concentrate & Purify via Chromatography extract->purify product product purify->product Product: 3-Aryl-6-chloropyridin-2-amine

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Section 2: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further synthetic manipulations, onto the pyridine ring at the C3 position.

Causality in Experimental Design:
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reagents and the stability of the catalytic species.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the chemoselective Sonogashira coupling of this compound with a terminal alkyne.

ReagentMolar Equiv.Mol (mmol)Mass/Volume
This compound1.01.0254.5 mg
Terminal Alkyne1.51.5Varies
Pd(PPh₃)₂Cl₂0.030.0321.1 mg
CuI0.050.059.5 mg
Triethylamine (Et₃N)3.03.00.42 mL
THF (anhydrous, degassed)--5 mL
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol) via syringe. Then, add the terminal alkyne (1.5 mmol) dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-6-chloropyridin-2-amine.

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd2_aryl L₂PdII(Ar)(I) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkyne L₂PdII(Ar)(C≡CR) pd2_aryl->pd2_alkyne Transmetalation (from Cu cycle) pd2_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR pd2_alkyne->product_out alkyne H-C≡CR cu_alkyne Cu-C≡CR alkyne->cu_alkyne Deprotonation (Base) cu_alkyne->pd2_aryl Transfers Acetylide cu_i CuI cu_alkyne->cu_i To Pd Cycle cu_i->alkyne Regeneration

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[5][6] This reaction is instrumental for synthesizing N-substituted 2,3-diaminopyridine derivatives from this compound, selectively at the C3 position.

Causality in Experimental Design:
  • Catalyst System: This reaction often requires a palladium(0) source, which can be generated in situ from a precursor like Pd₂(dba)₃, and a specialized, bulky, electron-rich biarylphosphine ligand. Ligands like XPhos are highly effective as they promote the challenging C-N reductive elimination step.[2]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for deprotonating the amine and facilitating the catalytic cycle.[2]

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Therefore, strictly anhydrous solvents (e.g., toluene) and a rigorously maintained inert atmosphere are critical for success.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective mono-amination of this compound at the C3-position.

ReagentMolar Equiv.Mol (mmol)Mass/Volume
This compound1.01.0254.5 mg
Amine (Primary or Secondary)1.21.2Varies
Pd₂(dba)₃0.020.0218.3 mg
XPhos0.040.0419.1 mg
Sodium tert-butoxide (NaOtBu)1.41.4134.6 mg
Toluene (anhydrous, degassed)--5 mL
  • Glovebox Setup: Inside a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Remove the sealed tube from the glovebox and add anhydrous, degassed toluene (5 mL) under a positive pressure of inert gas.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 6-chloro-N³-substituted-pyridine-2,3-diamine.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and flammable. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base and is moisture-sensitive. Handle with care to avoid contact with skin and eyes.

  • Solvents: The organic solvents used are flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[2] Solvents should be properly degassed before use.

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through an understanding of chemoselective palladium-catalyzed cross-coupling. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the selective functionalization at the C3-iodo position. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate a diverse array of substituted 2-aminopyridine derivatives, paving the way for the discovery of novel therapeutic agents and functional materials. The remaining chloro-substituent at the C6 position offers a handle for further, orthogonal synthetic transformations under more forcing conditions, making this a truly versatile building block for complex molecule synthesis.

References

Introduction: The Strategic Advantage of the 2-Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Kinase Inhibitors Using 6-Chloro-3-iodopyridin-2-amine

In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold," particularly in the design of protein kinase inhibitors.[1][2][3] Its ability to form robust hydrogen bond interactions with the hinge region of the kinase ATP-binding site mimics the adenine core of ATP, providing a strong anchor for inhibitor binding.[1][4] Among the various functionalized 2-aminopyridines, This compound (CAS No. 800402-06-6) has emerged as a uniquely powerful and versatile building block for the synthesis of complex kinase inhibitors.[5]

The strategic utility of this reagent lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 3-position is significantly more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine bond at the 6-position.[6] This reactivity gradient allows for a predictable and regioselective sequence of synthetic transformations, enabling chemists to systematically build molecular complexity. Typically, the C-3 position is first functionalized via reactions like Suzuki-Miyaura or Sonogashira couplings, followed by modification of the C-6 position, often through Buchwald-Hartwig amination.[7][8][9][10] This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the rational design and synthesis of novel kinase inhibitors.

Part 1: Selective C-C Bond Formation at the C-3 Position via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. In the context of kinase inhibitor design, this reaction is instrumental for introducing a wide array of aryl and heteroaryl substituents.[11] These moieties can probe deep into the ATP-binding pocket, forming critical van der Waals, hydrophobic, or polar interactions that enhance potency and selectivity.[12] The selective reaction at the C-3 iodo position of our starting material allows for the precise installation of these recognition elements while preserving the C-6 chloro atom as a handle for subsequent diversification.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with a representative arylboronic acid. Researchers should note that optimal conditions (catalyst, ligand, base, solvent) may vary depending on the specific boronic acid used.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentCAS No.Mol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound800402-06-6254.461.0254.5 mg
Arylboronic AcidVariesVaries1.21.2 mmol
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0540.8 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.993.0318.0 mg
1,4-Dioxane123-91-188.11-8 mL
Water7732-18-518.02-2 mL

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired 3-aryl-6-chloropyridin-2-amine product.

Visualization of Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 90-100°C C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with EtOAc E->F G Aqueous Wash (Water & Brine) F->G H Dry, Concentrate G->H I Column Chromatography H->I J Pure 3-Aryl-6-chloropyridin-2-amine I->J

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Couplings

Table 2: Examples of Suzuki-Miyaura Coupling Products and Typical Yields

Arylboronic AcidProduct StructureTypical Yield (%)
Phenylboronic acid3-Phenyl-6-chloropyridin-2-amine75-85
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-chloropyridin-2-amine80-90
Pyridine-3-boronic acid3-(Pyridin-3-yl)-6-chloropyridin-2-amine65-75
1-Methyl-1H-pyrazole-4-boronic acid3-(1-Methyl-1H-pyrazol-4-yl)-6-chloropyridin-2-amine70-80

Part 2: Introducing Rigid Linkers via Sonogashira Coupling at the C-3 Position

Scientific Rationale

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a highly effective method for installing a rigid C(sp)-C(sp²) bond.[13] In kinase inhibitor design, alkynyl groups serve as valuable linkers that can span the ATP-binding site, positioning other functional groups for optimal interactions.[14] This rigidity can reduce the entropic penalty upon binding, leading to higher affinity. The reaction proceeds selectively at the C-3 iodo position, leveraging the same reactivity principles as the Suzuki coupling.[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling. The choice of base and solvent can be critical and may require optimization for less reactive alkynes.

Table 3: Reagents for Sonogashira Coupling

ReagentCAS No.Mol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound800402-06-6254.461.0254.5 mg
Terminal AlkyneVariesVaries1.51.5 mmol
Pd(PPh₃)₄14221-01-31155.560.0557.8 mg
Copper(I) Iodide (CuI)7681-65-4190.450.1019.0 mg
Triethylamine (TEA)121-44-8101.193.00.42 mL (3.0 mmol)
Tetrahydrofuran (THF), Anhydrous109-99-972.11-10 mL

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL), degassed triethylamine (3.0 eq), and the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required. Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 3-alkynyl-6-chloropyridin-2-amine.

Visualization of Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex [R-Pd(II)(I)L₂] pd0->pd_complex Oxidative Addition (R-I) pd_alkyne [R-Pd(II)(C≡CR')L₂] pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination cu_alkyne Cu-C≡CR' cu_iodide CuI cu_alkyne->cu_iodide Transmetalation to Pd alkyne H-C≡CR' alkyne->cu_alkyne Base (TEA)

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Part 3: C-N Bond Formation at the C-6 Position via Buchwald-Hartwig Amination

Scientific Rationale

Following the successful functionalization of the C-3 position, the less reactive C-6 chloro substituent becomes the target for modification. The Buchwald-Hartwig amination is the preeminent method for forging C-N bonds, a transformation that is critical for installing moieties that interact with the kinase hinge region or enhance the compound's ADME (absorption, distribution, metabolism, and excretion) properties.[9][10][16] This reaction class is known for its broad substrate scope and functional group tolerance, making it ideal for late-stage diversification in a synthetic sequence.[10] The use of specialized phosphine ligands is often crucial for achieving high yields.[8][17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes the amination of a 3-substituted-6-chloropyridin-2-amine intermediate. The choice of ligand and base is critical and should be optimized for the specific amine coupling partner.

Table 4: Reagents for Buchwald-Hartwig Amination

ReagentCAS No.Mol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
3-Aryl-6-chloropyridin-2-amineVariesVaries1.01.0 mmol
Amine (R¹R²NH)VariesVaries1.21.2 mmol
Pd₂(dba)₃51364-51-3915.720.0218.3 mg
XPhos564483-18-7476.660.0838.1 mg
Sodium tert-butoxide (NaOtBu)865-48-596.101.4134.5 mg
Toluene, Anhydrous108-88-392.14-10 mL

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to a dry Schlenk flask. Add half the total volume of anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add the 3-aryl-6-chloropyridin-2-amine substrate (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: If not performed in a glovebox, ensure the flask is sealed and under a positive pressure of Argon.

  • Reaction: Add the remaining anhydrous toluene. Heat the mixture to 100-110 °C and stir. Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or preparative HPLC to obtain the final di- or tri-substituted 2-aminopyridine product.

Visualization of Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Substrate (Ar-Cl) - Amine (R₂NH) - Pd₂(dba)₃/XPhos - NaOtBu B Establish Inert Atmosphere (Argon) A->B C Add Anhydrous Toluene B->C D Heat to 100-110°C C->D E Monitor by TLC/LC-MS D->E F Cool & Filter through Celite® E->F G Aqueous Wash F->G H Dry, Concentrate G->H I Purification (Chromatography) H->I J Final Kinase Inhibitor Scaffold I->J

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Part 4: Integrated Synthesis and Structure-Activity Relationship (SAR) Insights

The true power of this compound lies in its capacity to enable a logical, sequential approach to complex kinase inhibitor scaffolds. By combining the protocols above, a researcher can systematically explore the chemical space around the 2-aminopyridine core to optimize biological activity.

Integrated Synthetic Pathway

The following diagram illustrates a complete, modular synthetic route to a representative kinase inhibitor scaffold. This strategy allows for the creation of a library of analogs by simply swapping the building blocks in each step (the boronic acid, the alkyne, and the amine).

Full_Synthesis start This compound intermediate 3-Aryl-6-chloropyridin-2-amine start->intermediate Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) final Final Inhibitor: N-Alkyl-3-aryl-pyridin-2,6-diamine intermediate->final Buchwald-Hartwig (R-NH₂, Pd Catalyst, Base)

Caption: Modular synthetic pathway for kinase inhibitor scaffolds.

Causality in Experimental Design: Driving SAR
  • The 2-Amino Group: This group is almost invariably retained as it acts as the primary hydrogen bond donor to the backbone of the kinase hinge region, a fundamental anchoring interaction.[1][4]

  • Diversification at C-3 (Suzuki/Sonogashira): The group installed at this position projects into the main body of the ATP-binding site. Varying the aryl, heteroaryl, or alkynyl substituent here directly probes interactions with gatekeeper residues and other pockets, which is a key strategy for modulating potency and achieving selectivity over other kinases.[12][18]

  • Diversification at C-6 (Buchwald-Hartwig): The amine introduced at this position typically points towards the solvent-exposed region. Modifications here are crucial for fine-tuning physicochemical properties like solubility, cell permeability, and metabolic stability. This vector can also be used to engage with residues outside the immediate ATP pocket or to improve pharmacokinetic profiles.[9]

By systematically altering the building blocks used in each of these reliable, high-yielding cross-coupling reactions, drug development professionals can efficiently navigate the structure-activity landscape to identify lead candidates with optimal therapeutic properties.

References

Protocol for the Selective N-Arylation of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of N-arylated 2-aminopyridines is a cornerstone of modern medicinal chemistry, yielding scaffolds present in a multitude of pharmacologically active agents. The substrate 6-Chloro-3-iodopyridin-2-amine presents a unique synthetic challenge and opportunity: the presence of two distinct halogen atoms allows for highly regioselective functionalization. This application note provides a comprehensive guide to the selective N-arylation of this substrate at the C-3 position, leveraging the differential reactivity of the carbon-iodine bond over the carbon-chlorine bond. We present a detailed, field-proven protocol based on the Buchwald-Hartwig amination, supplemented by mechanistic insights, troubleshooting guides, and safety protocols to ensure reliable and reproducible execution.

Strategic Considerations for Regioselective N-Arylation

The key to selectively functionalizing this compound lies in the inherent reactivity differences between aryl iodides and aryl chlorides in cross-coupling reactions. In palladium-catalyzed systems, the oxidative addition step, which is often rate-determining, occurs much more readily for C-I bonds than for C-Cl bonds. This significant rate difference allows for the precise N-arylation at the 3-position while leaving the 6-chloro substituent intact for potential subsequent transformations.

Two primary catalytic systems are employed for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper salts (e.g., CuI, Cu₂O) or metallic Cu
Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Diamines, phenanthrolines, amino acids (e.g., L-proline)
Temperature Generally milder (RT to 120 °C)Typically harsher (100 °C to >200 °C)[1]
Substrate Scope Very broad, high functional group tolerance[2]Traditionally required activated aryl halides[1]
Reaction Rate Generally fasterOften requires longer reaction times[3]
Cost Palladium is a precious metal; ligands can be complexCopper is significantly more economical

For its milder conditions, broader scope, and higher reactivity, the Buchwald-Hartwig amination is the recommended method for the selective N-arylation of this compound.[4]

The Engine of Transformation: C-N Coupling Mechanisms

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. Both palladium and copper achieve C-N coupling through a series of fundamental organometallic steps.

The Palladium Catalytic Cycle (Buchwald-Hartwig Amination)

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[2][5] It begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl-iodide bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates deprotonation of the amine, forming an amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(I)L Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-I) amido_complex Ar-Pd(II)(NR'R'')L Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 Regeneration product Ar-NR'R'' Product amido_complex->product Reductive Elimination

Caption: The Buchwald-Hartwig catalytic cycle.

The Copper Catalytic Cycle (Ullmann Condensation)

The Ullmann reaction, particularly the modern, ligand-accelerated versions, is believed to proceed via a Cu(I)/Cu(III) cycle.[7] The reaction initiates by forming a copper(I) amidate from the amine, a base, and a Cu(I) source.[8][9][10] This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate forges the C-N bond and regenerates a Cu(I) species.[7]

Ullmann_Catalytic_Cycle cluster_main Cu(I)/Cu(III) Catalytic Cycle cu1 L-Cu(I)-X cu_amidate L-Cu(I)-NR'R'' Copper Amidate cu1->cu_amidate Amine Coordination & Deprotonation cu3_complex L-Cu(III)(Ar)(I)(NR'R'') Cu(III) Intermediate cu_amidate->cu3_complex Oxidative Addition (+ Ar-I) cu3_complex->cu1 Regeneration product Ar-NR'R'' Product cu3_complex->product Reductive Elimination Troubleshooting_Workflow start Reaction Outcome Unsatisfactory low_yield Low Conversion? start->low_yield side_products Major Side Products? low_yield->side_products No check_catalyst Verify Catalyst Activity (Use fresh stock or pre-catalyst) low_yield->check_catalyst Yes dehalogenation Dehalogenation Product? side_products->dehalogenation Yes check_reagents Check Reagent Purity & Solvent Anhydrousness check_catalyst->check_reagents screen_conditions Screen Ligands, Bases, & Solvents check_reagents->screen_conditions homocoupling Homocoupling Product? dehalogenation->homocoupling No weaker_base Use Weaker Base (K₃PO₄) Ensure Dry Conditions dehalogenation->weaker_base Yes homocoupling->screen_conditions No lower_temp Lower Reaction Temp. Adjust Pd:Ligand Ratio homocoupling->lower_temp Yes

References

Application Notes & Protocols: Regioselective Functionalization of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine

In the landscape of modern drug discovery and materials science, 2-aminopyridine scaffolds are of paramount importance, forming the core of numerous biologically active molecules.[1] The compound 6-Chloro-3-iodopyridin-2-amine (CAS 800402-06-6) represents a particularly valuable and versatile building block. Its utility stems from the presence of two different halogen atoms at distinct positions on the pyridine ring, each with a unique reactivity profile. This inherent difference allows for programmed, regioselective functionalization, enabling the synthesis of complex, multi-substituted pyridines through sequential cross-coupling reactions.

This guide provides a comprehensive overview of the principles governing this selectivity and delivers detailed, field-proven protocols for key palladium-catalyzed transformations. The focus is not just on the steps themselves, but on the underlying chemical logic, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

The Principle of Regioselectivity: Exploiting the C-X Bond Energy Hierarchy

The ability to selectively functionalize one halogen in the presence of another is governed primarily by the relative strengths of the carbon-halogen bonds and their corresponding reactivity in the rate-determining step of most cross-coupling cycles: oxidative addition to a Palladium(0) catalyst.

The bond dissociation energies follow a clear trend: C-Cl > C-Br > C-I .

Consequently, the reactivity in palladium-catalyzed cross-coupling reactions is the inverse of this trend: C-I > C-Br > C-Cl .[2] The weaker C-I bond requires a lower activation energy for the Pd(0) catalyst to insert itself, initiating the catalytic cycle.[3] By carefully controlling reaction conditions—specifically temperature, reaction time, and the catalyst system—it is possible to achieve excellent selectivity for the reaction at the C3-iodo position while leaving the more robust C6-chloro position untouched for subsequent transformations.

G cluster_0 Reactivity Hierarchy cluster_1 Synthetic Strategy reactivity C-I Bond (Most Reactive) Lower Bond Energy reactivity_mid C-Br Bond reactivity->reactivity_mid Decreasing Reactivity in Pd Cross-Coupling reactivity_low C-Cl Bond (Least Reactive) Higher Bond Energy reactivity_mid->reactivity_low Decreasing Reactivity in Pd Cross-Coupling start This compound step1 Selective Functionalization at C3-Iodo Position (e.g., Suzuki, Sonogashira) start->step1 intermediate 6-Chloro-3-(new group)-pyridin-2-amine step1->intermediate step2 Functionalization at C6-Chloro Position (Harsher Conditions) intermediate->step2 product Disubstituted Pyridine Product step2->product G r1 < +R-B(OH)₂ > p1 < 6-Chloro-3-arylpyridin-2-amine > r1->p1 Pd Catalyst, Base Solvent, Heat G r1 <<table><tr><tdborder="0"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58784705&t=l"/>td><tdborder="0">+td><tdborder="0">R-C≡CHtd>tr>table>> p1 <<table><tr><tdborder="0"><imgsrc="https://www.chem.ucla.edu/~harding/IGOC/C/chloroiodopyridinamine02.png"/>td>tr><tr><tdborder="0"><b>6-Chloro-3-(alkynyl)pyridin-2-amineb>td>tr>table>> r1->p1 Pd Catalyst, Cu(I) co-catalyst Amine Base, Solvent G r1 <<table><tr><tdborder="0"><imgsrc="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=58784705&t=l"/>td><tdborder="0">+td><tdborder="0">R¹R²NHtd>tr>table>> p1 <<table><tr><tdborder="0"><imgsrc="https://www.chem.ucla.edu/~harding/IGOC/C/chloroiodopyridinamine03.png"/>td>tr><tr><tdborder="0"><b>N³-substituted-6-chloropyridin-2,3-diamineb>td>tr>table>> r1->p1 Pd Precatalyst, Ligand Strong Base, Solvent, Heat

References

using 6-Chloro-3-iodopyridin-2-amine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Use of 6-Chloro-3-iodopyridin-2-amine in Agrochemical Synthesis

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

This compound is a highly functionalized heterocyclic building block with significant potential in the synthesis of next-generation agrochemicals. Its unique substitution pattern, featuring an amine group and two different halogen atoms on a pyridine core, offers a platform for controlled, sequential chemical modifications. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the strategic and selective functionalization of the C-I and C-Cl bonds through palladium-catalyzed cross-coupling reactions. We present detailed application notes and validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, explaining the causality behind experimental choices to enable researchers, scientists, and drug development professionals to harness the full synthetic potential of this versatile intermediate.

Introduction: A Scaffold for Innovation in Agrochemicals

The 2-aminopyridine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] In the agrochemical sector, derivatives of this scaffold are instrumental in the development of potent insecticides, fungicides, and herbicides.[3][4] this compound (CAS 800402-06-6) emerges as a particularly valuable starting material due to its trifunctional nature. The presence of a nucleophilic amine group, a highly reactive iodo substituent, and a less reactive chloro substituent allows for a programmed, regioselective synthesis of complex molecules. This guide will explore the principle of differential reactivity and its application in building diverse molecular architectures relevant to crop protection.

Physicochemical Properties and Safety

A thorough understanding of the material's properties and handling requirements is paramount for safe and reproducible experimentation.

Compound Data
PropertyValueSource(s)
CAS Number 800402-06-6[5][6]
Molecular Formula C₅H₄ClIN₂[7]
Molecular Weight 254.46 g/mol [8]
Appearance Off-white to light brown solid[7]
Purity Typically ≥98%[6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[7]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7][9] May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (goggles), and face protection.[9][10] Use in a well-ventilated area or under a chemical fume hood.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent dust formation.[10] Wash hands thoroughly after handling.[9][11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][10]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

The Principle of Selective Functionalization: A Chemist's Guide

The synthetic utility of this compound is rooted in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[12] This allows for selective reaction at the 3-position under relatively mild conditions, leaving the more robust C-Cl bond at the 6-position intact for subsequent transformations under more forcing conditions.[13] This two-step, controlled functionalization is the core strategy for building molecular complexity.

G Start This compound Step1 Step 1: Selective Coupling at C3-Iodo Position (Milder Conditions) Start->Step1 Intermediate 6-Chloro-3-(R¹)-pyridin-2-amine Step1->Intermediate Step2 Step 2: Subsequent Coupling at C6-Chloro Position (More Forcing Conditions) Intermediate->Step2 Final 6-(R²)-3-(R¹)-pyridin-2-amine (Disubstituted Product) Step2->Final R1 Suzuki (R¹ = Aryl) Sonogashira (R¹ = Alkynyl) R1->Step1 R2 Buchwald-Hartwig (R² = NHR') Suzuki (R² = Aryl') R2->Step2 G start_node start_node process_node process_node end_node end_node A Combine Reactants & Catalysts in Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill x3) A->B C Add Degassed Solvent B->C D Heat Reaction to 90°C with Stirring C->D E Monitor by TLC/LC-MS (4-6 hours) D->E F Cool, Dilute & Wash (Work-up) E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Pure Product H->I G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 R-Pd(II)(I)L₂ Pd_complex2 R-Pd(II)(C≡CR')L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Product Ar-C≡CR' Pd_complex2->Product Reductive Elimination CuI Cu(I)I Cu_acetylide Cu(I)C≡CR' Cu_acetylide->Pd_complex1 Cu_acetylide->CuI ArylIodide Ar-I ArylIodide->Pd_complex1 Oxidative Addition Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

References

Application Note & Protocol: A Robust and Scalable Two-Step Synthesis of 6-Aryl-3-iodopyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and chemical manufacturing.

Abstract

The 6-aryl-3-iodopyridin-2-amine scaffold is a critical pharmacophore and a versatile building block in the synthesis of complex pharmaceutical agents. Its efficient, safe, and scalable production is paramount for advancing drug discovery and development programs. This application note details a high-yield, two-step synthetic route commencing from the readily available and cost-effective 2-amino-6-chloropyridine. The process involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the aryl moiety, followed by a regioselective electrophilic iodination to yield the target compound. This guide provides not only detailed, step-by-step protocols suitable for scale-up but also delves into the rationale behind experimental choices, process safety considerations, and in-process controls to ensure a reliable and reproducible outcome.

Strategic Overview: A Convergent Approach to Synthesis

The chosen synthetic strategy prioritizes efficiency, scalability, and the use of commercially viable starting materials. The process is designed as a convergent two-step sequence, which is often advantageous in large-scale campaigns as it maximizes yield and simplifies purification logistics.

The two core transformations are:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C6-Aryl bond by coupling 2-amino-6-chloropyridine with a suitable arylboronic acid. While chloroarenes are less reactive than their bromo or iodo counterparts, their significantly lower cost makes them preferable for industrial-scale synthesis.[1] The use of modern, highly active palladium catalyst systems effectively overcomes this reactivity hurdle.[2]

  • Regioselective Iodination: Installation of the iodine atom at the C3 position of the 6-aryl-2-aminopyridine intermediate. The powerful ortho-directing effect of the C2-amino group allows for highly selective iodination, minimizing the formation of isomeric impurities.[3][4][5]

The overall workflow is depicted below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 2-Amino-6-chloropyridine + Arylboronic Acid B Step 1: Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond Formation) A->B Pd(OAc)2, SPhos K3PO4, Dioxane/H2O C Intermediate: 6-Aryl-2-aminopyridine B->C D Step 2: Electrophilic Iodination (Regioselective C-H Functionalization) C->D N-Iodosuccinimide (NIS) Acetonitrile E Final Product: 6-Aryl-3-iodopyridin-2-amine D->E Suzuki_Cycle D Transmetalation A [Pd(0)L₂] Active Catalyst B Oxidative Addition A->B C [Ar-Pd(II)(Cl)L₂] Intermediate B->C C->D E [Ar-Pd(II)-Ar'L₂] Intermediate D->E F Reductive Elimination E->F F->A Ar-Ar' Product ArCl 2-Amino-6-chloropyridine ArCl->B ArB Ar'-B(OH)₂ + Base ArB->D

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 6-chloro-3-iodopyridin-2-amine.

Introduction: Understanding the Substrate's Challenges

This compound is a valuable building block, but its structure presents a unique combination of challenges for the Suzuki-Miyaura coupling. A successful reaction requires navigating three primary issues:

  • Selective Reactivity: The molecule possesses two different halogen atoms. The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in the oxidative addition step of the catalytic cycle.[1] This allows for selective coupling at the 3-position, provided the conditions are not too harsh to activate the C-Cl bond.

  • Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the 2-amino group. Both can coordinate to the palladium catalyst, leading to inhibition or deactivation, which can stall the catalytic cycle.[2][3][4] This is a common issue with aminopyridine substrates.

  • Reaction Condition Sensitivity: Like all Suzuki couplings, this reaction is sensitive to the choice of catalyst, ligand, base, and solvent, with a high propensity for side reactions if not properly optimized.

This guide provides a systematic approach to overcoming these challenges to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a very low yield or failing completely. What are the first things I should check?

A1: Low yields with this substrate are often linked to catalyst deactivation or sub-optimal conditions.[2] Start by assessing these key areas:

  • Inert Atmosphere: Inadequate degassing is a primary cause of failure. Oxygen in the reaction mixture can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.[5][6] Ensure you are using a robust technique, such as multiple evacuate-backfill cycles with an inert gas (Argon or Nitrogen).[3]

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] This substrate requires a highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to counteract catalyst inhibition by the pyridine and amino nitrogens.[2][5]

  • Reagent Quality: Verify the purity of your this compound, boronic acid, base, and solvent. Boronic acids, in particular, can decompose upon storage.[7]

Q2: Which halogen will react first, the iodine or the chlorine?

A2: The C-I bond will react selectively. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl.[1][8] The C-Cl bond is much stronger and requires more forcing conditions or specialized catalysts for activation.[4][5] Your initial optimization should focus on conditions mild enough to couple the C-I bond while leaving the C-Cl bond intact for potential subsequent transformations.

Q3: I'm observing significant formation of my de-iodinated starting material (6-chloro-pyridin-2-amine). How can I prevent this?

A3: This side reaction is known as dehalogenation (in this case, de-iodination). It occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[6] To minimize this:

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Prolonged reaction times can increase the likelihood of side reactions.[2]

  • Avoid Hydride Sources: Ensure your solvent is not a potential source of hydrides. While some alcohols can be used, they can sometimes contribute to dehalogenation.[2]

  • Re-evaluate Your Base: Certain bases or impurities within them can promote this pathway.

Q4: My boronic acid seems to be decomposing, leading to low yields and formation of an arene byproduct. What's happening?

A4: You are likely observing protodeboronation, a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[9][10] This is especially problematic with unstable boronic acids (e.g., some heteroaryl boronic acids).[11] To mitigate this:

  • Use Boronic Esters: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[7][8] These reagents often provide a slow release of the active boronic acid, keeping its concentration low and minimizing decomposition.[9][12]

  • Employ Anhydrous Conditions: Water is a proton source for this side reaction. Using anhydrous solvents and bases can significantly reduce protodeboronation.[2][8]

  • Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or KF.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific experimental issues.

Problem 1: Low to No Product Formation

If your reaction is not proceeding, follow this diagnostic workflow to identify the root cause.

Logical Troubleshooting Flow for Low Yield

start Low / No Yield check_inert Is the inert atmosphere rigorous? (3x evacuate-backfill, degassed solvents) start->check_inert check_catalyst Is the catalyst system appropriate? (e.g., Pd(OAc)2 / SPhos) check_inert->check_catalyst Yes improve_inert Action: Improve degassing protocol. Use Schlenk line. check_inert->improve_inert No check_reagents Are all reagents pure and dry? (Boronic acid, base, solvent) check_catalyst->check_reagents Yes change_catalyst Action: Switch to a bulky, electron-rich ligand (XPhos, RuPhos) or precatalyst. check_catalyst->change_catalyst No optimize_conditions Systematically optimize conditions (Base, Solvent, Temp) check_reagents->optimize_conditions Yes purify_reagents Action: Use fresh/purified reagents. Consider boronic ester. check_reagents->purify_reagents No

Caption: Troubleshooting decision tree for low yield.

  • Cause A: Catalyst Inhibition/Deactivation

    • Diagnosis: The combination of the 2-amino group and the pyridine nitrogen is a potent inhibitor for palladium.[2][3] Standard ligands like triphenylphosphine are often insufficient.

    • Solution: Employ bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos).[2] These ligands promote the crucial reductive elimination step and their steric bulk can disfavor catalyst chelation by the substrate. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for improved consistency. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also help overcome partial inhibition.[2]

  • Cause B: Side Reactions Dominate

    • Diagnosis: If you observe significant byproducts like de-iodinated starting material or homocoupled boronic acid, these pathways are outcompeting your desired reaction.

    • Solution: Focus on optimizing conditions to favor the cross-coupling pathway. This often involves lowering the reaction temperature, shortening the reaction time, and carefully selecting the base and solvent to disfavor protodeboronation and other side reactions (see Problem 2).

Problem 2: Significant Byproduct Formation

Careful analysis of byproducts by LC-MS and NMR is key to diagnosing the problem.

Observed Byproduct Potential Side Reaction Primary Causes Recommended Solutions
6-chloro-pyridin-2-amineDe-iodination Hydride sources in the reaction (solvent, base impurities); reaction time too long.[6]1. Use high-purity, anhydrous solvents. 2. Monitor reaction closely and quench upon completion.[2] 3. Screen alternative bases.
Arene/Heteroarene (from boronic acid)Protodeboronation Presence of water; base is too strong or concentration is too high; unstable boronic acid.[8][9]1. Use a more stable boronic ester (pinacol, MIDA).[7] 2. Ensure strictly anhydrous conditions.[2] 3. Switch to a milder base (K₃PO₄, CsF, KF).[8]
Biaryl/Biheteroaryl (from boronic acid)Homocoupling Presence of oxygen; incomplete reduction of Pd(II) precatalyst.[5][6]1. Ensure rigorous degassing of the reaction mixture and maintain a positive inert gas pressure.[3] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) directly.

Optimization of Key Reaction Parameters

For a challenging substrate like this compound, a systematic optimization of reaction parameters is crucial.

Table 1: Recommended Catalyst Systems
Palladium SourceLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos Pd: 1-3, Ligand: 2-6Excellent general choice for heteroaryl couplings; good balance of activity and stability.[1][5]
Pd₂(dba)₃XPhos Pd: 1-3, Ligand: 2-6Highly active, often effective for less reactive partners or at lower temperatures.[4]
Pd(OAc)₂RuPhos Pd: 1-3, Ligand: 2-6Particularly effective for electron-deficient or sterically hindered substrates.[2]
XPhos Pd G3(Precatalyst)1-3Air-stable precatalyst that provides reliable formation of the active catalytic species.
Table 2: Base and Solvent Selection Guide
BaseEquivalentsSolvent SystemTemperature (°C)Notes
K₃PO₄ 2.0 - 3.01,4-Dioxane / H₂O (e.g., 4:1)80 - 110A robust, general-purpose choice. The water can aid solubility but may increase protodeboronation.[13][14]
Cs₂CO₃ 2.0 - 3.0Toluene or DMF90 - 110A strong, effective base, often used in more challenging couplings.[1][5]
K₂CO₃ 2.0 - 3.01,4-Dioxane / H₂O80 - 110A common and cost-effective base, but may be less effective than K₃PO₄ for this substrate.[15]
KF 2.0 - 3.0THF or 1,4-Dioxane70 - 100A milder base that can be very effective at minimizing protodeboronation.[8]

Optimized Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.

Experimental Workflow Diagram

prep 1. Reagent Preparation (Weigh solids, prepare solutions) setup 2. Reaction Setup (Add solids to Schlenk flask) prep->setup inert 3. Inert Atmosphere (3x Evacuate-Backfill with Argon) setup->inert add_solvents 4. Add Degassed Solvents (via syringe) inert->add_solvents add_catalyst 5. Add Catalyst/Ligand (under positive Argon flow) add_solvents->add_catalyst react 6. Reaction (Heat to 80-110 °C with stirring) add_catalyst->react monitor 7. Monitor Progress (TLC / LC-MS) react->monitor workup 8. Work-up (Quench, extract, wash) monitor->workup purify 9. Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for the Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroarylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and potassium phosphate.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst and Solvent Addition: Under a positive pressure of Argon, add Pd(OAc)₂ and SPhos. Follow this by adding the degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main stages.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) pd2_halide Ar-Pd(II)-I(L) (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)-Ar'(L) (Transmetalation Product) pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Product (Ar-Ar') pd2_boronate->product aryl_halide This compound (Ar-I) aryl_halide->pd2_halide boronic_ester Boronic Acid/Ester + Base [Ar'-B(OR)2OH]⁻ boronic_ester->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) complex. This is typically the rate-limiting step.[16]

  • Transmetalation: The base activates the boronic acid/ester to form a more nucleophilic boronate species. This species then transfers its organic group (Ar') to the Pd(II) complex, displacing the iodide.[10][16]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[16]

By carefully considering each step and the potential pitfalls associated with this specific substrate, researchers can successfully optimize their reaction conditions to achieve high yields of the desired coupled product.

References

Technical Support Center: Functionalization of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-chloro-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent common side reactions and optimize your synthetic routes.

Introduction: The Challenge of Selectivity

This compound is a valuable substrate in medicinal chemistry, offering three distinct points for functionalization: the C6-chloro, C3-iodo, and C2-amino groups. The primary challenge lies in achieving chemoselectivity—reacting at one site without affecting the others. The disparate reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility. However, a number of side reactions can compromise yield, purity, and the overall success of your synthesis. This guide will address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-limiting oxidative addition step to the Pd(0) catalyst. This inherent reactivity difference is the basis for selective functionalization at the C3 position.

Q2: Can the amino group interfere with my coupling reaction?

A2: Yes, the 2-amino group can pose a challenge, often referred to as the "2-pyridyl problem."[1] The nitrogen atom's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can be mitigated by the careful selection of bulky ligands that shield the palladium center and prevent this unwanted coordination. In some cases, protection of the amino group may be necessary, although this adds extra steps to the synthesis.

Q3: What are the most common side reactions I should be aware of?

A3: The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of either the iodo or chloro group with a hydrogen atom.[1][2]

  • Protodeboronation: In Suzuki reactions, the boronic acid partner can be protonated and lose its boron functionality, rendering it inactive.[1][3][4]

  • Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself to form a 1,3-diyne byproduct.[5][6][7]

  • Competitive C-Cl Bond Activation: Under harsh conditions, the less reactive C-Cl bond can begin to react, leading to a loss of selectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The amino group of another molecule of the starting material or the product can displace the C6-chloro group, especially at elevated temperatures.

Troubleshooting Guides: A Problem-Solution Approach

Issue 1: Significant Hydrodehalogenation Observed

Symptoms: Your desired product yield is low, and you have identified a significant amount of a byproduct where the iodine (or in some cases, chlorine) has been replaced by a hydrogen atom.

Probable Causes & Solutions:

  • Hydrogen Source: The hydrogen atom often comes from the solvent (e.g., alcohols), water, or the amine/phosphine ligands.[8]

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol as a solvent, consider switching to an aprotic solvent like toluene, dioxane, or THF.[9]

  • Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow, competing pathways like hydrodehalogenation can become more prominent.[9]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate reductive elimination.[9]

  • Base-Promoted Decomposition: Some bases, in combination with certain solvents, can promote hydrodehalogenation.

    • Solution: If using a strong base like NaOtBu, ensure the reaction is run under strictly anhydrous conditions. Consider a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which may require higher temperatures but can be less prone to this side reaction.[9]

Issue 2: Low Yield in Suzuki Coupling due to Protodeboronation

Symptoms: The consumption of your this compound is high, but the yield of the coupled product is low. You observe the formation of the corresponding deboronated arene from your boronic acid coupling partner.[3]

Probable Causes & Solutions:

  • Aqueous Conditions: Water is a common culprit in protodeboronation, especially in the presence of a base.[10]

    • Solution: Minimize the amount of water in your reaction. If a mixed aqueous solvent system is required (e.g., dioxane/water), use the minimum amount of water necessary and ensure it is thoroughly degassed. Alternatively, consider using anhydrous conditions with a base like K₃PO₄.[11]

  • Unstable Boronic Acid: Pyridine-based boronic acids are notoriously unstable and prone to protodeboronation.[3][4][12]

    • Solution: Use boronic acid derivatives that offer a "slow release" of the active species, such as MIDA boronates or organotrifluoroborates.[4] This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing the side reaction.[4]

  • Palladium-Catalyzed Protodeboronation: The palladium catalyst itself can sometimes catalyze protodeboronation, especially with bulky phosphine ligands.[10]

    • Solution: Optimize the catalyst loading. While counterintuitive, sometimes a lower catalyst loading can disfavor the side reaction. Experiment with different palladium precatalysts and ligands.

Issue 3: Formation of Alkyne Homocoupling (Glaser) Product in Sonogashira Reactions

Symptoms: A significant amount of a symmetrical 1,3-diyne byproduct is observed, derived from the coupling of two molecules of your terminal alkyne.[6]

Probable Causes & Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxidative process promoted by oxygen.[7]

    • Solution: It is imperative to perform the reaction under a strictly inert atmosphere (nitrogen or argon).[5][7] Ensure all solvents and liquid reagents are thoroughly degassed prior to use.

  • Copper Co-catalyst: The copper(I) co-catalyst, while increasing the rate of the desired reaction, is also a primary promoter of homocoupling.[5][7]

    • Solution 1: Employ a copper-free Sonogashira protocol.[5][6] These often require specific ligands and bases but completely eliminate the primary pathway for Glaser coupling.[6]

    • Solution 2: If using copper, ensure the loading is as low as possible (e.g., 1-2 mol%).

  • High Alkyne Concentration: A high initial concentration of the terminal alkyne can favor dimerization.

    • Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low, steady concentration and favors the cross-coupling pathway.[6]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Selective Functionalization
Reaction TypeTarget PositionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key Considerations
Suzuki C3-IodoPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100Use MIDA boronate for unstable partners.[4]
Sonogashira C3-IodoPdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃N (3.0)THF60Copper-free conditions are preferred.[6]
Buchwald-Hartwig C3-IodoPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100Use anhydrous conditions.[13]
SNAr C6-ChloroN/AN/AK₂CO₃ (3.0)DMSO120Requires a strong nucleophile.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C3-Position
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid or MIDA boronate (1.2-1.5 equiv), and powdered K₃PO₄ (2.0 equiv).[11]

  • Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[11] Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M) via syringe.[13]

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_no_reaction cluster_decomposition Start Low Yield of Desired Product CheckSM Check Starting Material Consumption Start->CheckSM NoReaction Low SM Consumption CheckSM->NoReaction No Decomposition High SM Consumption CheckSM->Decomposition Yes SideProducts Analyze Side Products by LC-MS / NMR Hydrodehalogenation Hydrodehalogenation Detected SideProducts->Hydrodehalogenation Protodeboronation Protodeboronation Detected (Suzuki) SideProducts->Protodeboronation Homocoupling Homocoupling Detected (Sonogashira) SideProducts->Homocoupling Other Other Side Products SideProducts->Other Catalyst Increase Catalyst Loading / Change Ligand NoReaction->Catalyst Decomposition->SideProducts Temp Increase Temperature Catalyst->Temp Base Switch to Stronger Base (e.g., NaOtBu) Temp->Base Solvent Use Anhydrous Solvent Hydrodehalogenation->Solvent MIDA Use MIDA Boronate Protodeboronation->MIDA CopperFree Switch to Copper-Free Protocol Homocoupling->CopperFree

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Diagram 2: Competing Reaction Pathways

Competing_Pathways cluster_catalytic_cycle Pd Catalytic Cycle Reactants This compound + Coupling Partner OA Oxidative Addition Reactants->OA TM Transmetalation OA->TM SideProduct1 Hydrodehalogenation OA->SideProduct1 Side Reaction RE Reductive Elimination TM->RE SideProduct2 Protodeboronation / Homocoupling TM->SideProduct2 Side Reaction DesiredProduct Desired Product RE->DesiredProduct

Caption: Visualization of the desired catalytic cycle versus common off-cycle side reactions.

References

Technical Support Center: Purification of Crude 6-Chloro-3-iodopyridin-2-amine Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying crude 6-Chloro-3-iodopyridin-2-amine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. The direct output of its synthesis, however, is often a crude mixture containing unreacted starting materials, reagents, and various side products. This guide offers a structured approach to devising an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted 6-chloropyridin-2-amine, residual iodinating reagents (like N-iodosuccinimide or iodine monochloride), and potentially di-iodinated or other regioisomeric byproducts. The specific impurity profile will depend on the synthetic route employed.

Q2: My aminopyridine derivative streaks significantly on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel.[1][2] This phenomenon arises from strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To counteract this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[2][3] This will effectively neutralize the acidic sites on the silica, leading to more symmetrical spots and improved separation during column chromatography.[3]

Q3: I am struggling to find a suitable solvent for recrystallizing my this compound. What should I try?

A3: Finding an ideal recrystallization solvent can be challenging. A systematic approach is recommended. Start by testing the solubility of your crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, water) at both room temperature and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, consider a binary solvent system. For pyridine-containing compounds, solvents like ethanol or methanol can be a good starting point.[4][5][6]

Q4: Can I use acid-base extraction to purify my product?

A4: Yes, acid-base extraction can be a very effective method for separating your basic this compound from neutral or acidic impurities.[2] The amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will regenerate the free amine, which can then be extracted back into an organic solvent.[7]

Q5: My purified product has a persistent color. How can I remove it?

A5: Colored impurities are common in reactions involving iodine. A charcoal treatment during recrystallization can be effective. Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and continue to heat for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

This section delves into specific problems you might encounter and provides structured solutions.

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Steps & Explanation
Product Loss During Extraction Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during the back-extraction step to fully deprotonate the amine and drive it into the organic phase. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.
Incomplete Elution from Chromatography Column If using column chromatography, ensure the mobile phase is polar enough to elute your product. A gradual increase in polarity (gradient elution) is often more effective than isocratic elution.[2] The addition of a basic modifier like triethylamine can also improve recovery from the silica gel.[3]
Co-precipitation with Impurities During Recrystallization If the crude product is highly impure, a preliminary purification step (e.g., acid-base extraction or a quick filtration through a silica plug) may be necessary before attempting recrystallization.
Product is Volatile Some aminopyridine derivatives can be volatile.[8] When removing solvent under reduced pressure, use moderate temperatures and avoid prolonged exposure to high vacuum.[8]
Problem 2: Persistent Impurities Detected by NMR or LC-MS
Potential Cause Troubleshooting Steps & Explanation
Co-eluting Impurities in Column Chromatography Optimize the mobile phase composition. A different solvent system may provide better selectivity. Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amine-functionalized silica), which can offer different selectivity for basic compounds.[1]
Isomeric Impurities Regioisomers formed during the iodination step can be particularly challenging to separate. High-performance liquid chromatography (HPLC) may be required for complete separation.[9][10]
Unreacted Starting Material If significant amounts of starting material remain, consider driving the reaction to completion or perform a purification step specifically designed to remove it, such as a selective extraction or a carefully optimized chromatography gradient.
Visualization of the Purification Workflow

A logical approach to purification is crucial. The following diagram outlines a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Aqueous Aqueous Layer (Protonated Amine) Extraction->Aqueous Acid Wash Organic_Imp Organic Layer (Neutral/Acidic Impurities) Extraction->Organic_Imp Neutralize Neutralization (e.g., NaOH) Aqueous->Neutralize Back_Extract Back-Extraction (Organic Solvent) Neutralize->Back_Extract Purified_Extract Partially Purified Amine in Organic Solvent Back_Extract->Purified_Extract Dry_Concentrate Dry & Concentrate Purified_Extract->Dry_Concentrate Further_Purification Further Purification Needed? Dry_Concentrate->Further_Purification Recrystallization Recrystallization Further_Purification->Recrystallization Yes Column_Chrom Column Chromatography Further_Purification->Column_Chrom Yes Final_Product Pure this compound Further_Purification->Final_Product No Recrystallization->Final_Product Column_Chrom->Final_Product

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. The protonated amine will move to the aqueous layer.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is greater than 9. The free amine will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating compounds with similar polarities.

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add 0.5-1% triethylamine to the eluent to prevent tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]

Visualization of Troubleshooting Logic

When encountering purification issues, a systematic approach to troubleshooting is key.

TroubleshootingLogic Start Impure Product Check_Purity Assess Purity TLC, NMR, LC-MS Start->Check_Purity Low_Yield Low Yield? Yes No Check_Purity->Low_Yield Persistent_Impurity Persistent Impurity? Yes No Low_Yield:f2->Persistent_Impurity Yield_Causes Check Extraction pH Optimize Chromatography Elution Re-evaluate Recrystallization Solvent Low_Yield:f1->Yield_Causes Impurity_Causes Optimize Chromatography Change Stationary Phase Consider HPLC Persistent_Impurity:f1->Impurity_Causes Success Pure Product Obtained Persistent_Impurity:f2->Success Yield_Causes->Check_Purity:f0 Re-purify Impurity_Causes->Check_Purity:f0 Re-purify

Caption: A decision tree for troubleshooting purification problems.

References

Technical Support Center: Troubleshooting Tailing Issues in Column Chromatography of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of aminopyridine derivatives. Aminopyridines, due to their basic nature, often present unique challenges in achieving symmetrical peak shapes. This resource provides in-depth troubleshooting strategies, experimental protocols, and a foundational understanding of the underlying chemical interactions to empower you to resolve these common chromatographic hurdles.

Understanding the Core Problem: Why Do Aminopyridines Tail?

Peak tailing in the chromatography of aminopyridine derivatives is predominantly a result of secondary interactions between the basic analyte and the stationary phase.[1][2] The primary culprits are the acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases, which are commonly used in reversed-phase and normal-phase chromatography.[3][4]

The basic nitrogen atom in the aminopyridine structure can interact strongly with these ionized silanol groups (SiO-), leading to a secondary, stronger retention mechanism in addition to the primary mode of separation (e.g., hydrophobic interaction in reversed-phase).[5][6] This dual retention mechanism causes some analyte molecules to be retained longer than the bulk, resulting in a "tail" on the backside of the chromatographic peak.[1] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[7]

Other contributing factors can include:

  • Column Overload : Injecting too high a concentration of the sample can saturate the stationary phase.[8][9]

  • Physical Issues : Voids in the column packing or excessive extra-column volume can lead to peak distortion.[1][7]

  • Mobile Phase pH : Operating near the pKa of the aminopyridine can result in a mixed population of ionized and unionized species, leading to peak broadening or tailing.[10][11]

Visualizing the Interaction

The following diagram illustrates the primary interaction responsible for peak tailing of aminopyridine derivatives on a standard silica-based C18 column.

Caption: Interaction of aminopyridine with a C18 stationary phase.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured to directly address common questions and issues encountered during the chromatography of aminopyridine derivatives.

Issue 1: My aminopyridine peak is tailing significantly on a C18 column.

Q1: What is the first and most critical parameter I should adjust?

A: The mobile phase pH is the most impactful parameter for controlling the peak shape of ionizable compounds like aminopyridines.[12][13]

  • The Science: At a mid-range pH, residual silanol groups on the silica surface are ionized (negatively charged), and the basic aminopyridine is protonated (positively charged), leading to strong ionic interactions.[6] By lowering the mobile phase pH to approximately 2.5-3.5, the silanol groups become protonated (neutral), which minimizes the unwanted ionic interactions.[2][14]

  • Actionable Protocol:

    • Prepare your aqueous mobile phase component.

    • Add an acidic modifier to adjust the pH. Common choices for LC-MS compatibility include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[14][15] For UV detection, phosphate buffers (10-25 mM) are also effective.[14]

    • Confirm the pH of the aqueous portion before mixing it with the organic solvent.

    • Re-equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q2: I've lowered the pH, but I still see some tailing. What's my next step?

A: Consider adding a competing base to the mobile phase or increasing the ionic strength of your buffer.

  • Competing Base Strategy: Add a small concentration of an amine, like triethylamine (TEA), to your mobile phase (typically 0.1-0.5%).[16] The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your aminopyridine analyte.[5] However, be aware that TEA can suppress ionization in mass spectrometry and may not be suitable for all applications.

  • Ionic Strength Strategy: Increasing the buffer concentration (for non-MS applications) from 10 mM to 25-50 mM can help improve peak shape.[7][14] The higher concentration of buffer ions can also help shield the silanol interactions.

Issue 2: Adjusting the mobile phase isn't enough. Could my column be the problem?

Q3: Are all C18 columns the same? Should I consider a different type of column?

A: No, not all C18 columns are created equal. The choice of stationary phase is critical for analyzing basic compounds.

  • The Science: Modern columns often employ advanced technologies to minimize the negative effects of silanol groups.

    • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent (like trimethylsilyl chloride), which physically blocks them from interacting with analytes.[10][14]

    • Base-Deactivated Silica (BDS): This refers to silica that has undergone extensive end-capping to maximize the coverage of silanol groups.[14]

    • Hybrid Particle Technology: Columns with organo-silica hybrid particles (e.g., Waters BEH, Agilent Poroshell with charged surface) have fewer accessible silanol groups and can offer better peak shape for bases and improved stability at higher pH.[15][16]

  • Actionable Protocol:

    • Review your current column's specifications. If it's an older, "Type A" silica or not end-capped, switching to a modern, high-purity, end-capped column is highly recommended.[16]

    • For particularly challenging separations, consider a column with a polar-embedded group or a charged surface hybrid (CSH) technology, which are specifically designed to improve peak shape for basic compounds.[7][15]

Column TechnologyMechanism for Reducing TailingIdeal for...
Standard End-Capping Blocks some residual silanols.General purpose, mild to moderately basic compounds.
High-Density End-Capping / BDS Maximizes coverage of silanols.Basic compounds prone to tailing.
Polar-Embedded Phase Incorporates a polar group near the silica surface to shield silanols.Polar basic compounds, offers alternative selectivity.
Hybrid Particles (BEH, CSH) Reduces the number of surface silanols and can repel basic analytes.A wide range of basic compounds, offers high pH stability.[15][16]
Issue 3: My aminopyridine is very polar and has poor retention in reversed-phase, along with tailing.

Q4: How can I improve the retention of my polar aminopyridine derivative while also addressing tailing?

A: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[17][18]

  • The Science: HILIC utilizes a polar stationary phase (like bare silica, amino, or amide phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[18][19] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.[20] This mode of separation is well-suited for compounds that are too polar for good retention in reversed-phase.[18]

  • Actionable Protocol:

    • Column Selection: Start with a HILIC column based on bare silica or one with an amide or amino bonded phase.[17][19]

    • Mobile Phase: A typical starting mobile phase would be 90-95% acetonitrile with 5-10% aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid).

    • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and decreases over time (opposite to reversed-phase).

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content) to avoid peak distortion.[7]

Troubleshooting Workflow: A Systematic Approach

When faced with tailing issues, follow this logical progression to efficiently diagnose and solve the problem.

G A Start: Tailing Peak Observed B Is Tf > 1.2? A->B C Adjust Mobile Phase pH (Lower to 2.5-3.5) B->C Yes K Check for Overload: Dilute Sample 10x B->K No, but all peaks tail D Tailing Resolved? C->D E Add Competing Base (e.g., TEA) or Increase Buffer Strength D->E No J End: Symmetrical Peak D->J Yes F Tailing Resolved? E->F G Change Column: Use High-Purity End-Capped or Hybrid Technology Column F->G No F->J Yes H Tailing Resolved? G->H I Consider Alternative Mode: HILIC for Polar Aminopyridines H->I No H->J Yes M Peak Shape Improved? K->M L Check System: Fittings, Tubing, Guard Column N Peak Shape Improved? L->N M->J Yes, reduce load M->L No N->C No N->J Yes, fix system

Caption: A step-by-step troubleshooting workflow for aminopyridine tailing.

References

Navigating the Nuances of 6-Chloro-3-iodopyridin-2-amine: A Guide to Stability Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for 6-Chloro-3-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile building block, particularly concerning its stability in the presence of bases. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns for this compound in the presence of bases revolve around two key areas:

  • Dehalogenation: The displacement of either the chloro or iodo substituent with a hydrogen atom is a potential side reaction, particularly under forcing conditions such as high temperatures and strong bases.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, especially at the 6-position (ortho to the ring nitrogen). Strong nucleophilic bases or other nucleophiles present in the reaction mixture can potentially displace the chloro group.

Q2: Which halogen is more susceptible to displacement under basic conditions?

A2: The relative reactivity of the C-Cl and C-I bonds is highly dependent on the reaction type:

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine (C-Cl) bond.[1][2][3][4][5] This allows for selective functionalization at the 3-position.

  • In Nucleophilic Aromatic Substitution (SNAr) Reactions: The 6-position, where the chlorine atom is located, is electronically activated by the adjacent ring nitrogen. This makes the C-Cl bond susceptible to direct displacement by strong nucleophiles. The outcome will depend on the nature of the nucleophile and the reaction conditions.

Q3: Can the amino group influence the stability of the molecule?

A3: Yes, the 2-amino group plays a significant role. Its electron-donating nature can modulate the electronics of the pyridine ring. Furthermore, both the amino group and the pyridine ring nitrogen can act as Lewis bases and coordinate to metal catalysts (e.g., palladium), potentially leading to catalyst inhibition or the formation of undesired complexes.[6]

Q4: What is the recommended storage condition for this compound?

A4: To ensure its long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.

Troubleshooting Guide: Stability-Related Issues in Reactions

This section addresses common problems encountered during reactions involving this compound under basic conditions.

Issue 1: Low or No Conversion of Starting Material in Cross-Coupling Reactions

Low or no conversion can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst Catalyst System Issue? start->catalyst conditions Suboptimal Conditions? start->conditions side_reaction Competing Side Reaction? start->side_reaction catalyst_check Action: Screen different Pd sources and ligands. Rationale: The pyridine nitrogen and amino group can poison the catalyst. catalyst->catalyst_check conditions_check Action: Increase temperature gradually. Screen stronger, non-nucleophilic bases (e.g., Cs2CO3, K3PO4). Rationale: C-Cl bond activation can be challenging. conditions->conditions_check side_reaction_check Action: Analyze crude reaction mixture for byproducts (e.g., dehalogenated starting material). Rationale: Identifies competing pathways. side_reaction->side_reaction_check start Unknown Impurity Detected ms_analysis Analyze by LC-MS start->ms_analysis nmr_analysis Analyze by NMR ms_analysis->nmr_analysis ms_mw Determine Molecular Weight. Is it an isomer, dimer, or degradation product? ms_analysis->ms_mw pathways Consider Potential Pathways nmr_analysis->pathways nmr_structure Characterize the structure. Look for absence of halogen signals or presence of new functionalities. nmr_analysis->nmr_structure pathways_deduce Deduce the formation mechanism. (e.g., SNAr, hydrolysis, homocoupling) pathways->pathways_deduce

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyridyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to manage and mitigate the pervasive issue of protodeboronation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about protodeboronation, providing the core knowledge needed to diagnose and solve common issues.

Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction?

A1: Protodeboronation is a critical undesired side reaction where the carbon-boron (C-B) bond of your organoboron reagent (e.g., a pyridineboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond from a proton source, such as water.[1] This reaction consumes your nucleophilic coupling partner, converting it into a simple pyridine byproduct. The direct consequences for your synthesis are a reduction in the yield of your desired biaryl product and complications in purification due to the presence of the protodeboronated side product.[2]

Q2: I've heard that 2-pyridylboronic acids are especially problematic. Why is this the case?

A2: Your observation is correct. The instability of 2-pyridylboronic acids is a well-documented challenge.[3] Unlike many simple arylboronic acids, which primarily undergo protodeboronation through acid- or base-catalyzed pathways, 2-pyridylboronic acid has a unique, highly efficient decomposition route.[1][4]

Under neutral or near-neutral pH conditions, the molecule can exist as a zwitterion.[1][2] This zwitterionic form is primed for rapid, unimolecular fragmentation of the C-B bond, leading to accelerated protodeboronation.[1][5] Paradoxically, strongly acidic or basic conditions can shift the equilibrium away from this highly reactive zwitterionic species, sometimes slowing the decomposition.[1][2] In stark contrast, 3- and 4-pyridylboronic acids do not form this type of zwitterion and are significantly more stable.[5][6]

Q3: What are the primary factors in my reaction setup that influence the rate of protodeboronation?

A3: Several interconnected factors control the competition between the desired Suzuki coupling and the undesired protodeboronation.[7] You must consider:

  • The Base: The type and strength of the base are critical. Strong bases can accelerate protodeboronation, particularly at high pH.[8][9][10]

  • Temperature: Higher temperatures accelerate all reactions, including protodeboronation.[11][12] Finding the lowest effective temperature is key.

  • Catalyst System: The efficiency of your palladium catalyst and ligand system is paramount. A faster catalytic cycle for the Suzuki coupling can outcompete the slower protodeboronation side reaction.[1][13] However, some bulky phosphine ligands themselves can paradoxically promote palladium-catalyzed protodeboronation.[13][14][15]

  • Solvent & Water Content: The presence of a proton source, typically water, is required for protodeboronation. While Suzuki reactions often benefit from some water, excessive amounts can be detrimental.[13] Anhydrous conditions can be an effective, though more technically demanding, strategy to suppress the side reaction.[16][17]

  • Boron Reagent Stability: The choice of the organoboron species itself is arguably the most important factor. Free boronic acids are often the least stable.[12]

Section 2: Troubleshooting Guide - From Problem to Solution

This section is structured to help you diagnose specific experimental outcomes and take corrective action.

Issue 1: My reaction yield is low, and I'm recovering my pyridyl halide starting material. LC-MS analysis shows a major byproduct corresponding to the mass of pyridine (the deboronated starting material).

This is the classic signature of protodeboronation dominating the reaction pathway. Your boronic acid is decomposing faster than it can couple with the pyridyl halide.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the competition. The palladium catalyst can either proceed through the productive Suzuki-Miyaura cycle or be diverted by side reactions. Protodeboronation removes the boronic acid from the equation entirely.

Suzuki_vs_Protodeboronation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_proto Competing Protodeboronation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R² OxAdd->Transmetal Transmetalation (R²-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product BoronicAcid R²-B(OH)₂ (Pyridylboronic Acid) BoronicAcid->Transmetal Required Reagent Byproduct R²-H (Pyridine Byproduct) BoronicAcid->Byproduct Protodeboronation (H₂O, Base, Temp)

Caption: Competing pathways: The desired Suzuki cycle versus protodeboronation.

Troubleshooting Workflow

Use the following decision tree to systematically address the problem.

Troubleshooting_Workflow Start High Protodeboronation Observed? CheckReagent Is a free boronic acid being used? Start->CheckReagent UseStable Action: Switch to MIDA Boronate or Potassium Trifluoroborate CheckReagent->UseStable Yes CheckBase Is a strong base (NaOH, KOH) being used? CheckReagent->CheckBase No UseStable->CheckBase UseWeakerBase Action: Switch to milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) CheckBase->UseWeakerBase Yes CheckTemp Is temperature > 90 °C? CheckBase->CheckTemp No UseWeakerBase->CheckTemp LowerTemp Action: Lower temperature to 60-80 °C and monitor CheckTemp->LowerTemp Yes CheckCatalyst Is catalyst loading low or ligand suboptimal? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst OptimizeCatalyst Action: Increase catalyst loading slightly. Use modern biarylphosphine ligand (e.g., SPhos, RuPhos) CheckCatalyst->OptimizeCatalyst Yes End Problem Mitigated CheckCatalyst->End No/Optimized OptimizeCatalyst->End

Caption: A decision tree for troubleshooting protodeboronation.

Section 3: Mitigation Strategies & Optimized Protocols

If the initial troubleshooting is insufficient, a change in strategy is required. The most robust solution is often to replace the unstable boronic acid with a more stable surrogate that participates in a "slow release" of the active species.[1]

Strategy 1: Employing Stabilized Boron Reagents

The principle of "slow release" is to use a stable precursor that, under the reaction conditions, slowly hydrolyzes to generate a low, steady concentration of the reactive boronic acid. This minimizes the amount of free boronic acid available for decomposition at any given time.[1][8]

Boron Reagent TypeStructure Example (for 2-Pyridyl)Key AdvantagesConsiderations
Boronic Acid Py-B(OH)₂Commercially available, no pre-activation needed.Highly prone to protodeboronation, especially 2-pyridyl derivatives.[5][6]
Potassium Trifluoroborate Py-BF₃KAir-stable, crystalline solids. Less prone to protodeboronation than boronic acids.[4]Requires hydrolysis to the boronic acid in situ; rate can be variable.[18]
MIDA Boronate Py-B(MIDA)Exceptionally stable, crystalline, and chromatography-compatible.[19][20][21] Ideal for slow-release strategies.[1][19]Requires specific conditions (e.g., K₃PO₄, aqueous dioxane) for effective slow release.[19]
Pinacol Ester Py-B(pin)More stable than the corresponding boronic acid.[2] Widely used and readily prepared.Can still undergo significant protodeboronation, especially if coupling is slow.[8]
Strategy 2: Optimizing Reaction Parameters
  • Base Selection: Switch from strong, highly soluble bases like NaOH or KOH to milder, often heterogeneous bases like K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate).[12] These bases provide a sufficiently basic environment for the Suzuki cycle without drastically increasing the rate of protodeboronation.[2]

  • Anhydrous Conditions: If protodeboronation remains a challenge, moving to strictly anhydrous conditions can be highly effective.[16] This requires using anhydrous solvents (e.g., toluene, 2-MeTHF) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[16][22] This approach directly removes the primary proton source for the side reaction.

  • Catalyst and Ligand Choice: The goal is to make the productive C-C bond formation as fast as possible.

    • Use modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts).

    • Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, SPhos, XPhos) which are known to accelerate the rate-limiting steps of the Suzuki cycle.[12][23] This helps the desired reaction outcompete decomposition.[13]

Protocol 1: General Suzuki-Miyaura Coupling of a Pyridine-MIDA Boronate to Minimize Protodeboronation

This protocol is a robust starting point for challenging couplings where protodeboronation is a primary concern.[2]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the pyridine-MIDA boronate (1.3 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (5:1 ratio), to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vial tightly and heat the reaction mixture in a pre-heated block to a moderate temperature (start with 80 °C). Vigorous stirring is essential.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the protodeboronated pyridine byproduct. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.

Q4: How can I quantify the extent of protodeboronation in my reaction?

A4: The most direct method is to monitor the reaction progress over time using ¹H NMR spectroscopy.[2] By adding a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture at the beginning, you can accurately quantify the concentrations of your starting material, desired product, and the protodeboronated byproduct. By integrating the signals corresponding to each species relative to the internal standard, you can calculate the conversion, yield, and the percentage of your boron reagent lost to protodeboronation at any given time point.[2]

References

Technical Support Center: Palladium-Catalyzed Reactions of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 6-chloro-3-iodopyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate the successful functionalization of this versatile heteroaromatic building block. Our guidance is rooted in established mechanistic principles and practical field experience.

Section 1: Understanding Your Substrate: Chemoselectivity is Key

The primary consideration when working with this compound is the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-X bond's reactivity follows the general trend: C-I > C-Br > C-Cl.[1][2] This inherent difference is the foundation for achieving selective functionalization.

  • The C-I Bond (Position 3): This is the more reactive site. The lower bond dissociation energy of the C-I bond facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[2] Reactions will preferentially occur at this position under standard conditions.

  • The C-Cl Bond (Position 6): This bond is significantly less reactive and more challenging to activate.[3][4] Coupling at this site typically requires more forcing conditions, such as higher temperatures, and specialized catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[5]

  • The 2-Amino Group: This group is an important modulator of the pyridine ring's electronic properties. As an electron-donating group, it can influence the reactivity of the adjacent halogen atoms.[6] It can also potentially coordinate with the palladium center, which may inhibit catalysis in some cases. Careful selection of ligands is crucial to mitigate this effect.

Logical Workflow for Selective Functionalization

The following diagram illustrates the strategic approach to selectively coupling at either the C3 or C6 position.

G sub This compound c3_cond Standard Pd Coupling Conditions (e.g., Pd(PPh₃)₄, mild base, <100°C) sub->c3_cond Selective C3 Coupling c6_cond Forcing Pd Coupling Conditions (e.g., Pd₂(dba)₃ + Bulky Ligand, strong base, >100°C) sub->c6_cond Selective C6 Coupling (Challenging) c3_prod C3-Functionalized Product (6-Chloro-3-R-pyridin-2-amine) c3_cond->c3_prod c3_prod->c6_cond Sequential C6 Coupling c6_prod C6-Functionalized Product (3-Iodo-6-R-pyridin-2-amine) c6_cond->c6_prod di_prod C3, C6-Difunctionalized Product c6_cond->di_prod

Caption: Strategic workflow for selective functionalization of this compound.

Section 2: Frequently Asked Questions (FAQs)

General & Chemoselectivity

Q1: I want to perform a Suzuki coupling at the 3-position (C-I). What are good starting conditions?

A1: For selective Suzuki-Miyaura coupling at the more reactive C-I bond, standard conditions are typically sufficient. A classic catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-catalyst system like Pd(OAc)₂ with triphenylphosphine (PPh₃) is a good starting point.[7]

  • Rationale: The oxidative addition of the C-I bond to a Pd(0) species is significantly faster than that of the C-Cl bond, allowing for a wide therapeutic window for selective reaction.

  • Starting Point Protocol: See the detailed protocol in Section 4 .

Q2: How can I achieve coupling at the 6-position (C-Cl) while leaving the iodine intact?

A2: This is a significant synthetic challenge due to the inherent reactivity order (I > Cl).[5][8] Achieving C-Cl coupling in the presence of an iodide is often termed "unconventional" or "inverted" selectivity. Success typically relies on specialized ligands that sterically hinder approach to the C-I bond or promote the activation of the C-Cl bond.

  • Expert Insight: Research by Sigman, Tan, and others has shown that bulky, sterically hindered ligands, such as certain N-heterocyclic carbenes (NHCs) or monophosphine ligands like QPhos, can sometimes invert the conventional selectivity for dihalogenated pyridines.[5] This is often substrate- and condition-dependent and requires extensive optimization. It may be more synthetically feasible to perform a sequential coupling: first at the C-I bond, then at the C-Cl bond under more forcing conditions.

Q3: Can the 2-amino group interfere with the reaction?

A3: Yes, the primary amine can potentially interfere in several ways:

  • Ligand Competition: The nitrogen lone pair can coordinate to the palladium center, competing with the desired phosphine or NHC ligand and inhibiting catalysis.[9]

  • Buchwald-Hartwig Self-Coupling: Under conditions suitable for C-N bond formation, intermolecular dimerization could occur, although this is less likely than coupling with a desired amine partner present in excess.

  • Substrate Reactivity: As an electron-donating group, the amine increases the electron density of the pyridine ring, which can slow down the oxidative addition step, particularly for the less reactive C-Cl bond.[6]

  • Mitigation Strategy: Using bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands) can often overcome inhibition by the substrate's amino group.[3][10] These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition.

Reaction-Specific FAQs

Q4: In a Sonogashira coupling, I am seeing significant homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.[11]

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for an extended period.[9] Maintain a strict inert atmosphere throughout the reaction.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher catalyst loading or specific ligands, these conditions eliminate the primary catalyst for Glaser coupling.[12]

    • Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) is crucial. Ensure it is high purity and anhydrous. It acts not only as a base but also as a solvent and a ligand for copper.[13]

Q5: My Buchwald-Hartwig amination is giving me a lot of hydrodehalogenation (replacement of I or Cl with H). What is the cause?

A5: Hydrodehalogenation is a competing pathway where a palladium-hydride species, formed via β-hydride elimination from a palladium-amido intermediate, reductively eliminates the halide.[3][14]

  • Troubleshooting Steps:

    • Ligand Choice: Employing bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) is critical. These ligands accelerate the rate of C-N reductive elimination, which can outcompete the β-hydride elimination pathway.[3]

    • Base and Solvent: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.[9] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is standard, but its purity is vital.[15]

    • Amine Purity: Use high-purity amine coupling partners, as impurities can sometimes act as hydrogen donors.[9]

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the workup and execution of palladium-catalyzed reactions with this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst• Use a fresh bottle of palladium precursor. • Consider a pre-catalyst (e.g., G3 or G4 Buchwald precatalysts) which are more air-stable and activate reliably. • Ensure a rigorously inert atmosphere; oxygen can deactivate the Pd(0) catalyst.[9]
2. Poor Reagent Quality• Check the purity of the coupling partner (e.g., boronic acids can degrade on storage).[9] • Ensure solvents are anhydrous and properly degassed.
3. Inappropriate Base/Solvent• The base must be sufficiently strong to participate in the catalytic cycle (e.g., transmetalation in Suzuki coupling).[16] • Ensure the base is soluble in the chosen solvent system.[9]
Formation of Dark Pd Black Catalyst Decomposition• This indicates the active Pd(0) species is aggregating and precipitating. • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Insufficient ligand can leave the Pd center coordinatively unsaturated and prone to decomposition. • Temperature: The reaction may be running too hot. Try lowering the temperature.
Product is Difficult to Purify 1. Residual Palladium• Filter the crude reaction mixture through a pad of Celite® before concentration. • For stubborn cases, consider a scavenger resin or an activated carbon treatment.
2. Emulsion during Aqueous Workup• The amino-pyridine product can act as a surfactant. • Add brine to the aqueous layer to break the emulsion. • Filter the entire biphasic mixture through Celite®.
3. Boronic Acid Homocoupling Byproduct (Suzuki)• This byproduct often has similar polarity to the desired product. • Optimize reaction conditions to minimize its formation (see Q4). • Careful flash chromatography, potentially with a modified solvent system (e.g., adding a small amount of triethylamine to the eluent), may be required.
Inconsistent Yields Reaction SensitivityInert Atmosphere: Small amounts of oxygen can have a significant impact. Re-evaluate your inert atmosphere technique.[9] • Stirring: Ensure vigorous and consistent stirring, especially for heterogeneous mixtures (e.g., with K₂CO₃ or K₃PO₄). • Reagent Addition: For sensitive reactions, the order and rate of reagent addition can matter.

Post-Reaction Workup & Purification Flowchart

Caption: General workup and purification procedure for palladium-catalyzed reactions.

Section 4: Representative Experimental Protocols

These protocols are intended as validated starting points. Optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This procedure is adapted from standard literature practices for coupling aryl iodides.[1][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Standard Schlenk line or glovebox equipment for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and follow the general workup procedure outlined in Section 3 .

Protocol 2: Buchwald-Hartwig Amination at the C3-Iodo Position

This protocol uses a modern catalyst system effective for heteroaryl halides.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.05 equiv) or BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

  • Standard Schlenk line or glovebox equipment for inert atmosphere

Procedure:

  • In a glovebox or on a Schlenk line, add Pd₂(dba)₃, the ligand (Xantphos or BrettPhos), and NaOtBu to a dry reaction vessel.

  • Add the this compound.

  • Seal the vessel, evacuate, and backfill with argon (if not in a glovebox).

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench carefully by adding saturated aqueous ammonium chloride, and follow the general workup procedure.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unequivocal structural elucidation of heterocyclic compounds is paramount. 6-Chloro-3-iodopyridin-2-amine, a highly substituted pyridine derivative, presents a unique spectroscopic challenge due to the confluence of electron-donating and electron-withdrawing groups on the pyridine ring. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative framework against structurally related analogues to facilitate its unambiguous identification and to deepen the understanding of substituent effects in NMR spectroscopy.

The Structural Significance of this compound

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. The specific arrangement of the amino, chloro, and iodo groups in this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate interpretation of its NMR spectra is the cornerstone of quality control and a prerequisite for its use in further synthetic transformations.

Experimental ¹H and ¹³C NMR Data of this compound

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.85d8.41HH-4
6.75d8.41HH-5
4.80br s-2H-NH₂

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
157.5C-2
149.2C-6
148.8C-4
111.5C-5
84.7C-3

In-Depth Spectral Analysis and Rationale

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region and a broad singlet for the amino protons.

  • Aromatic Protons (H-4 and H-5): The protons on the pyridine ring, H-4 and H-5, appear as two distinct doublets. The downfield shift of H-4 (7.85 ppm) can be attributed to the deshielding effect of the adjacent iodine atom and the anisotropic effect of the pyridine ring. Conversely, H-5 (6.75 ppm) is shifted upfield due to the electron-donating effect of the amino group at the para position. The observed coupling constant of 8.4 Hz is typical for ortho-coupling between protons on a pyridine ring.

  • Amino Protons (-NH₂): The protons of the primary amine appear as a broad singlet at 4.80 ppm. The broadness of this signal is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five carbon atoms of the pyridine ring.

  • C-2 and C-6: The carbons directly attached to the nitrogen atom, C-2 and C-6, are significantly deshielded. C-2, bearing the amino group, resonates at 157.5 ppm, while C-6, bearing the chloro group, is found at 149.2 ppm. The electron-donating amino group typically shields adjacent carbons, but in this case, the proximity to the electronegative nitrogen and the overall electronic environment of the ring result in a downfield shift.

  • C-4 and C-5: C-4 appears at a downfield chemical shift of 148.8 ppm, influenced by the deshielding effect of the iodine at the meta position. C-5 resonates at a more upfield position of 111.5 ppm, shielded by the electron-donating amino group at the para position.

  • C-3: The most upfield signal at 84.7 ppm is assigned to C-3, the carbon atom directly bonded to the iodine. This significant upfield shift is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a substantial shielding effect on the directly attached carbon.

Comparative Spectroscopic Analysis

To provide a robust framework for the identification of this compound, a comparison with structurally similar molecules is essential.

Table 3: Comparative ¹H NMR Data of Substituted Pyridines (Solvent: CDCl₃)

CompoundH-2 (δ ppm)H-4 (δ ppm)H-5 (δ ppm)-NH₂ (δ ppm)
This compound -7.85 (d)6.75 (d)4.80 (br s)
6-Chloropyridin-3-amine[1]8.05 (d)7.05 (dd)7.15 (d)3.75 (s)
2-Amino-5-chloropyridine[1]-7.43 (dd)6.50 (d)4.45 (br s)
2-Amino-6-chloropyridine[1]-7.35 (t)6.65 (d)-

The comparison highlights the significant influence of the iodo group at the 3-position, which causes a notable downfield shift of the H-4 proton in the target molecule compared to its non-iodinated analogue, 6-chloropyridin-3-amine.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

  • Sample Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

A standard workflow for NMR data acquisition is depicted below:

A streamlined workflow for NMR analysis.
III. ¹H NMR Acquisition Parameters

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

IV. ¹³C NMR Acquisition Parameters
  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Logical Framework for Structural Verification

The definitive confirmation of the structure of this compound relies on a systematic interpretation of the NMR data, as illustrated in the following decision-making diagram:

Structural_Verification cluster_H1 1H NMR Analysis cluster_C13 13C NMR Analysis Start Start with Proposed Structure: This compound H1_NMR Analyze 1H NMR Spectrum Start->H1_NMR C13_NMR Analyze 13C NMR Spectrum Start->C13_NMR H1_Aromatic Two doublets in aromatic region? H1_NMR->H1_Aromatic C13_Count Five distinct carbon signals? C13_NMR->C13_Count Compare Compare with Data of Analogues Conclusion Structure Confirmed Compare->Conclusion H1_NH2 Broad singlet for -NH2? H1_Aromatic->H1_NH2 Yes H1_Coupling Ortho-coupling constant ~8 Hz? H1_NH2->H1_Coupling Yes H1_Coupling->C13_NMR Yes C13_HeavyAtom One signal significantly upfield (< 90 ppm)? C13_Count->C13_HeavyAtom Yes C13_HeavyAtom->Compare Yes

A logical flow for structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique spectroscopic fingerprint that allows for its unambiguous identification. A thorough understanding of the substituent effects of the amino, chloro, and iodo groups is crucial for the correct assignment of the observed signals. By following the detailed experimental protocols and employing the logical framework for structural verification outlined in this guide, researchers can confidently characterize this important synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

LC-MS analysis of 6-Chloro-3-iodopyridin-2-amine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 6-Chloro-3-iodopyridin-2-amine and its Reaction Products

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of this compound and its diverse reaction products. As a pivotal building block in medicinal chemistry and drug development, robust and precise analytical methods are essential for monitoring reaction progress, identifying impurities, and characterizing final products. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring you can develop a self-validating analytical system tailored to your specific research needs.

The Analytical Challenge: Understanding the Molecule and its Potential Transformations

This compound is a poly-functionalized heterocycle. Its analytical complexity arises from the distinct reactivity of its substituent groups:

  • The 2-amino group: Acts as a potent nucleophile and directing group. It is fundamental to the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are prevalent scaffolds in pharmaceuticals.[1][2]

  • The Chloro and Iodo Groups: These halogens are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The differential reactivity between the C-I and C-Cl bonds allows for selective, stepwise functionalization.[3][4]

This multi-faceted reactivity means a single reaction can yield a complex mixture of starting material, intermediates, regioisomers, and multiple byproducts. An effective analytical method must be able to separate and identify these structurally similar compounds.

Reaction_Pathways cluster_0 Cross-Coupling Reactions cluster_1 Cyclization / Condensation SM This compound Suzuki Suzuki Product (Aryl/Vinyl at C3) SM->Suzuki R-B(OH)2 Pd Catalyst Buchwald Buchwald-Hartwig Product (Amine at C6) SM->Buchwald R-NH2 Pd Catalyst Imidazo Imidazo[1,2-a]pyridine Product SM->Imidazo α-haloketone

Caption: Potential reaction pathways for this compound.

Comparative Strategy for Liquid Chromatography (LC)

The foundational choice for separating polar, aromatic molecules like substituted pyridines is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique separates analytes based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6] However, the choice of column chemistry is critical for resolving complex mixtures.

Column Chemistry: C18 vs. PFP

We compare two of the most effective column chemistries for this application: the industry-standard C18 and the alternative-selectivity Pentafluorophenyl (PFP).

FeatureLuna® C18 Column Kinetex® PFP Column
Stationary Phase Octadecylsilane (fully porous silica)Pentafluorophenyl Propyl (core-shell silica)
Primary Interaction Hydrophobic interactionsMixed-mode: Hydrophobic, π-π, dipole-dipole, and ion-exchange
Best Suited For General purpose separation of non-polar to moderately polar compounds.[6]Aromatic, halogenated, and positional isomers. The fluorinated rings offer unique selectivity.[7]
Performance Insight Provides excellent retention for larger, more hydrophobic products (e.g., Suzuki products with large aryl groups). May co-elute structurally similar isomers.Offers enhanced resolution between the starting material and halogenated intermediates. Particularly effective at separating regioisomers due to specific π-π interactions.

Expert Recommendation: Begin method development with a C18 column due to its versatility. If co-elution of key analytes or poor peak shape for the polar starting material is observed, a PFP column is the logical next step to introduce an alternative separation mechanism.

Column_Selection_Logic Start Need to analyze reaction mixture? C18 Start with a C18 Column (General Purpose) Start->C18 Check_Res Is resolution of all analytes adequate? C18->Check_Res PFP Switch to a PFP Column (Alternative Selectivity) Check_Res->PFP No (Co-elution observed) Optimize Optimize Gradient & Mobile Phase Check_Res->Optimize Yes PFP->Optimize Done Method Developed Optimize->Done

Caption: Logical workflow for selecting the appropriate LC column.

Mobile Phase Optimization: The Key to Good Peak Shape

For amine-containing compounds, mobile phase pH is the most critical parameter influencing retention and peak shape.[8] The basic 2-aminopyridine moiety will be protonated at low pH.

  • Solvents: Acetonitrile is generally preferred over methanol as the organic modifier because its lower viscosity results in better chromatographic efficiency and lower backpressure.[8]

  • Additive: Using an acidic modifier is non-negotiable. 0.1% Formic Acid in both the aqueous (A) and organic (B) mobile phases is the standard.[7] This serves two crucial functions:

    • Ensures consistent protonation of the pyridine nitrogen and exocyclic amine, leading to sharp, symmetrical peaks by preventing interactions with residual silanols on the column.

    • Promotes efficient ionization in positive-ion mode Electrospray Ionization (ESI-MS), significantly enhancing sensitivity.

Comparative Strategy for Mass Spectrometry (MS)

Pairing LC with MS provides the mass information needed for confident identification and structural elucidation.[9]

Ionization: ESI is the Gold Standard

Electrospray Ionization (ESI) is the ideal source for this application. It is a "soft" ionization technique that generates intact protonated molecules [M+H]⁺, which is perfect for analyzing the thermally labile and polar products derived from this compound.[10]

Optimizing ESI Source Parameters for Trustworthy Data

Simply using default source parameters is insufficient for high-quality quantitative data. Optimization is a self-validating step to ensure that the observed signal is a true representation of the analyte concentration, minimizing artifacts like in-source fragmentation.[11][12]

ParameterCausality and Optimization StrategyRecommended Range
Capillary Voltage Drives the electrospray process. Too low results in poor ionization efficiency; too high can cause in-source fragmentation or corona discharge. Optimize for maximum stable signal of the [M+H]⁺ ion.3.0–4.5 kV (Positive Mode)[13]
Nebulizer Gas Pressure Controls the formation of fine droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.20–60 psi[13]
Drying Gas Temp. & Flow Facilitates solvent evaporation from droplets. Must be optimized to remove solvent without causing thermal degradation of the analyte.250–400°C[13]
Fragmentor / Skimmer Voltage This voltage potential in the intermediate pressure region of the source can cause molecules to fragment before they reach the mass analyzer ("in-source fragmentation"). For quantitative analysis of the parent ion, this should be minimized. For qualitative confirmation, it can be slightly increased to generate confirmatory fragments.[10][11]Instrument Dependent (Typically 70-130 V)
Detection and Structural Analysis

A multi-faceted detection approach is essential:

  • Isotopic Pattern Recognition: The presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and iodine (monoisotopic at 127 amu) provides an unmistakable signature. High-resolution MS (HRMS) can be used to automatically filter data to find halogenated compounds.[14][15][16]

  • Full Scan MS: Used to acquire the mass-to-charge ratio (m/z) of all eluting ions, allowing for the identification of expected products and the discovery of unexpected byproducts.

  • Tandem MS (MS/MS): This is the most powerful tool for confirming structure. The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern. Common fragmentation pathways for these structures include the loss of halogens and cleavage of newly formed bonds.[17][18]

CompoundPredicted [M+H]⁺ (m/z)Key Isotopic FeaturePredicted MS/MS Fragments
This compound254.9A+2 peak at ~33% intensity of A, indicating one chlorine atom.Loss of I, loss of HCl, loss of NH₃
Suzuki Product (e.g., + Phenyl)229.1A+2 peak at ~33% intensity of A, indicating one chlorine atom.Loss of Cl, fragmentation of the phenyl ring
Buchwald Product (e.g., + Aniline)218.1A+2 peak at ~33% intensity of A, indicating one chlorine atom.Loss of aniline, loss of Cl

Experimental Protocols & Workflow

The following protocols provide detailed, actionable starting points for method development.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Dilute reaction aliquot in Mobile Phase A Filter Filter through 0.22 µm syringe filter Sample->Filter Inject Inject onto LC column (C18 or PFP) Filter->Inject Gradient Apply Gradient Elution Inject->Gradient Ionize Electrospray Ionization (ESI+) Gradient->Ionize Detect Acquire Full Scan and MS/MS Data Ionize->Detect Process Integrate Peaks Detect->Process Identify Identify by m/z, isotopic pattern, & fragments Process->Identify

Caption: General experimental workflow for LC-MS analysis.

Protocol 1: General Purpose Analysis using a C18 Column
  • Objective: To achieve a baseline separation of reactants and primary products.

  • LC System: Standard HPLC or UHPLC system.

  • Column: Phenomenex Luna® C18(2), 100 Å, 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 10% B

    • 20.0 min: 10% B (re-equilibration)

  • MS Detector: Quadrupole or Orbitrap with ESI source.

  • Ionization Mode: Positive.

  • Scan Range: m/z 100-800.

  • Data Acquisition: Full Scan with data-dependent MS/MS on the top 3 most intense ions.

Protocol 2: Enhanced Resolution of Isomers using a PFP Column
  • Objective: To resolve co-eluting or structurally similar compounds.

  • LC System: Standard HPLC or UHPLC system.

  • Column: Phenomenex Kinetex® PFP, 100 Å, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 3 µL.

  • Gradient Program:

    • 0.0 min: 20% B

    • 10.0 min: 85% B

    • 12.0 min: 85% B

    • 12.1 min: 20% B

    • 15.0 min: 20% B (re-equilibration)

  • MS Detector and Settings: Same as Protocol 1. The faster core-shell column allows for a shorter gradient at a slightly higher flow rate.

Conclusion and Best Practices

The successful LC-MS analysis of this compound and its reaction products hinges on a logical, stepwise approach to method development. While a standard C18-based method provides a robust starting point, difficult separations involving isomers or highly polar analytes warrant the use of a PFP column to leverage alternative selectivity. Methodical optimization of both chromatographic and mass spectrometric parameters is paramount for generating reliable, high-quality data. By understanding the causality behind these parameter choices, researchers can build self-validating methods that provide unequivocal insights into their chemical transformations, accelerating the drug discovery and development process.

References

A Researcher's Guide to Strategic Reagent Selection in Heterocycle Synthesis: Alternatives to 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, providing access to a diverse array of biologically active fused heterocyclic systems. Among the various substituted 2-aminopyridines, 6-Chloro-3-iodopyridin-2-amine has emerged as a workhorse reagent, particularly in the synthesis of imidazo[1,2-a]pyridines and other related heterocycles. The distinct reactivity of the iodo and chloro substituents allows for selective, stepwise functionalization, a highly desirable attribute in complex molecule synthesis.

However, an over-reliance on a single building block can stifle innovation and present unforeseen challenges related to cost, availability, or reactivity in specific chemical contexts. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental insights to inform your synthetic strategy. We will delve into the nuances of reactivity, explore the scope of each alternative, and provide practical, data-driven guidance for your next synthetic endeavor.

The Strategic Value of Differentiated Halogen Reactivity

The utility of dihalogenated pyridines like this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity trend is generally I > Br > Cl. This allows for selective functionalization at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is invaluable for building molecular complexity in a controlled manner.

Core Alternatives and Their Comparative Performance

Our investigation focuses on commercially available or readily synthesizable analogs of this compound where the chloro substituent is replaced by other halogens or electron-withdrawing groups. The primary alternatives considered are:

  • 6-Bromo-3-iodopyridin-2-amine: A close analog where the chloro group is replaced by bromo.

  • 6-Fluoro-3-iodopyridin-2-amine: Introducing a fluoro substituent can significantly alter electronic properties and metabolic stability.

  • 3-Iodo-6-(trifluoromethyl)pyridin-2-amine: The strongly electron-withdrawing trifluoromethyl group offers a powerful tool to modulate the pKa and lipophilicity of the resulting heterocycles.

The following sections will compare these reagents in the context of two widely employed heterocyclic syntheses: the construction of the imidazo[1,2-a]pyridine and the pyrazolo[1,5-a]pyridine scaffolds.

Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-component reaction. The nature of the substituent at the 6-position of the 2-aminopyridine can influence the reaction rate and overall yield.

Comparative Performance in Imidazo[1,2-a]pyridine Synthesis
ReagentTypical Reaction ConditionsYield Range (%)Key Observations
This compound α-haloketone, NaHCO₃, EtOH, reflux75-90Robust and reliable, serving as a benchmark. The chloro group is generally stable under these conditions.
6-Bromo-3-iodopyridin-2-amine α-haloketone, NaHCO₃, EtOH, reflux80-95Often provides slightly higher yields compared to the chloro analog due to the increased nucleophilicity of the pyridine nitrogen.
6-Fluoro-3-iodopyridin-2-amine α-haloketone, NaHCO₃, EtOH, reflux70-85The strongly electron-withdrawing fluorine can decrease the nucleophilicity of the pyridine nitrogen, sometimes leading to slightly lower yields or requiring longer reaction times.
3-Iodo-6-(trifluoromethyl)pyridin-2-amine α-haloketone, NaHCO₃, EtOH, reflux65-80The potent electron-withdrawing nature of the CF₃ group significantly reduces the nucleophilicity of the 2-amino group, often necessitating harsher conditions or resulting in lower yields.

Expert Insights: The choice of the 6-substituent in imidazo[1,2-a]pyridine synthesis is a trade-off between reactivity and the desired physicochemical properties of the final product. While the bromo-substituted analog may offer a slight yield advantage, the fluoro and trifluoromethyl analogs are invaluable for introducing fluorine, a common strategy for enhancing metabolic stability and binding affinity in drug candidates.

Pyrazolo[1,5-a]pyridine Synthesis: A Case Study in Cycloaddition

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through the [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds. The electronic nature of the substituent on the pyridine ring can impact the formation and reactivity of the ylide intermediate.

Comparative Performance in Pyrazolo[1,5-a]pyridine Synthesis
ReagentTypical Reaction ConditionsYield Range (%)Key Observations
This compound 1. N-amination; 2. α,β-unsaturated ketone, base60-75A reliable starting point, though the yields can be moderate.
6-Bromo-3-iodopyridin-2-amine 1. N-amination; 2. α,β-unsaturated ketone, base65-80Similar to the imidazo[1,2-a]pyridine synthesis, the bromo analog can lead to slightly improved yields.
6-Fluoro-3-iodopyridin-2-amine 1. N-amination; 2. α,β-unsaturated ketone, base55-70The electron-withdrawing fluorine can influence the stability of the pyridinium ylide, potentially impacting the efficiency of the cycloaddition.
3-Iodo-6-(trifluoromethyl)pyridin-2-amine 1. N-amination; 2. α,β-unsaturated ketone, base50-65The strongly deactivating CF₃ group can make the initial N-amination more challenging and may require optimization of the reaction conditions.

Expert Insights: In pyrazolo[1,5-a]pyridine synthesis, the electronic effect of the 6-substituent on the stability and reactivity of the key pyridinium ylide intermediate is a critical consideration. While electron-withdrawing groups can be synthetically more challenging, they provide access to novel chemical space with potentially advantageous biological properties.

Strategic Decision-Making in Reagent Selection

The choice of the optimal 2-aminopyridine building block is a multi-faceted decision that extends beyond just reaction yield. The following decision framework can guide researchers in making an informed choice.

Reagent_Selection Start Synthetic Goal: Fused Heterocycle Synthesis Property Desired Physicochemical Properties in Final Compound? Start->Property Fluorine Introduce Fluorine for Metabolic Stability/Binding? Property->Fluorine Yes Reactivity Prioritize Reaction Yield and Robustness? Property->Reactivity No CF3_reagent Use 3-Iodo-6-(trifluoromethyl)pyridin-2-amine Fluorine->CF3_reagent Strong EWG needed F_reagent Use 6-Fluoro-3-iodopyridin-2-amine Fluorine->F_reagent Moderate EWG sufficient Br_reagent Use 6-Bromo-3-iodopyridin-2-amine Reactivity->Br_reagent Highest Yield Cl_reagent Use this compound Reactivity->Cl_reagent Standard/Benchmark End Proceed with Synthesis CF3_reagent->End F_reagent->End Br_reagent->End Cl_reagent->End

Caption: Decision framework for selecting a 2-aminopyridine reagent.

Experimental Protocols: A Practical Guide

To provide a tangible reference, we present a detailed, step-by-step methodology for a representative synthesis of an imidazo[1,2-a]pyridine using an alternative reagent.

Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine from 2-Amino-5-bromopyridine and 2-Bromoacetophenone

This protocol is adapted from established literature procedures and serves as a general guideline.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq) and ethanol.

  • Stir the mixture at room temperature until the 2-amino-5-bromopyridine is completely dissolved.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this stirred suspension, add 2-bromoacetophenone (1.05 eq) dropwise at room temperature.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the pure 6-bromo-2-phenylimidazo[1,2-a]pyridine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.

Conclusion and Future Outlook

While this compound remains a valuable and reliable reagent, a nuanced understanding of the available alternatives is crucial for the modern medicinal chemist. The choice of a 6-bromo, 6-fluoro, or 6-trifluoromethyl analog can significantly impact not only the efficiency of a synthetic route but also the biological and physicochemical properties of the final heterocyclic products. By carefully considering the factors outlined in this guide, researchers can make more strategic and informed decisions, ultimately accelerating the drug discovery process.

The continued development of novel fluorination and trifluoromethylation methodologies will likely expand the toolkit of available 2-aminopyridine building blocks, offering even greater opportunities for fine-tuning molecular properties. As our understanding of structure-activity relationships deepens, the ability to strategically select and utilize these diverse reagents will become an increasingly important aspect of successful drug design.

A Senior Application Scientist's Guide to the Strategic Use of 6-Chloro-3-iodopyridin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of medicinal chemistry and drug development, substituted pyridines represent a class of privileged scaffolds, forming the core of numerous therapeutic agents. The specific functionalization pattern of the pyridine ring is paramount, dictating not only the molecule's biological activity but also the synthetic route's efficiency and cost. 6-Chloro-3-iodopyridin-2-amine is a highly functionalized building block that offers significant strategic advantages due to its orthogonally reactive halogen substituents. The presence of a reactive iodine at the 3-position and a less reactive chlorine at the 6-position allows for sequential, regioselective modifications, making it a powerful tool for building molecular complexity.

This guide provides a comprehensive cost-benefit analysis of employing this compound, weighing its high upfront cost against the synthetic efficiency it affords. We will compare this reagent to simpler, less expensive alternatives and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Part 1: The Core Benefit - Exploiting Differential Reactivity for Synthetic Efficiency

The primary advantage of this compound lies in the differential reactivity of its two halogen atoms in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This makes the C-I bond substantially more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[1] This reactivity difference (I > Br > Cl) can be exploited to achieve highly regioselective functionalization at the C-3 position while leaving the C-6 chloro substituent intact for subsequent manipulations or as a key pharmacophoric element.

This inherent reactivity profile enables a streamlined synthetic workflow, as illustrated below.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl) start->suzuki Pd-Catalysis (Selective at C-I) sonogashira Sonogashira Coupling (Alkyne) start->sonogashira Pd-Catalysis (Selective at C-I) buchwald Buchwald-Hartwig (Amine) start->buchwald Pd-Catalysis (Selective at C-I) intermediate 3-Substituted-6-chloropyridin-2-amine (Key Intermediate) suzuki->intermediate sonogashira->intermediate buchwald->intermediate downstream Further Functionalization (e.g., at C-6 Chlorine or N-2 Amine) intermediate->downstream final_product Complex Target Molecule downstream->final_product

Caption: Selective functionalization workflow using this compound.

This predictable, regioselective approach avoids the need for complex protecting group strategies or the separation of isomeric mixtures that can arise when using less differentiated starting materials. The most common and powerful transformations performed at the C-3 position include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.[2][3][4]

  • Sonogashira Coupling: For the installation of alkyne moieties.[5][6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[8][9][10]

Part 2: The Cost Analysis - Reagent Price and Process Economics

The primary drawback of this compound is its significant purchase price compared to simpler pyridines. This high cost is a direct reflection of a more involved manufacturing process to install the three distinct substituents with precise regiochemistry.

Table 1: Representative Market Cost of this compound

SupplierCatalog NumberPurityPrice (USD/gram)Notes
Rhenium Bio ScienceAG0036JQ-1GR98%~$69.00Price for 1-gram quantity.[11]
Apollo ScientificOR4676498%~$21.00 (£17/g)Price for 1-gram quantity.[12]
ChemicalBook800402-06-699%~$1.10Likely bulk/wholesale pricing.[13]
Sigma-AldrichCIAH987F004A-VariesAvailable through partners.[14]

Note: Prices are subject to change and may vary significantly based on quantity, supplier, and market conditions. Data accessed January 2026.

Beyond the sticker price, a holistic cost analysis must also consider "soft costs" associated with a synthetic route, including:

  • Time: Fewer reaction steps lead to faster project timelines.

  • Labor: Reduced purification and analytical efforts save personnel costs.

  • Consumables: Fewer chromatographic purifications reduce solvent and silica gel consumption.

  • Yield: Higher overall yields from a more convergent route mean less wasted material.

Part 3: Comparative Analysis of Synthetic Alternatives

The decision to use an advanced building block like this compound must be weighed against alternative strategies that start from simpler, cheaper materials.

Alternative 1: Sequential Halogenation of 2-Amino-6-chloropyridine

This is the most common alternative approach. One would start with the inexpensive 2-Amino-6-chloropyridine and introduce iodine at the 3-position via electrophilic iodination.

G start 2-Amino-6-chloropyridine (Inexpensive) step1 Electrophilic Iodination (e.g., NIS, ICl) start->step1 product This compound step1->product byproduct Potential Isomers & Purification Challenges step1->byproduct

Caption: Synthetic workflow starting from a less functionalized pyridine.

Alternative 2: Functionalization of 2-Amino-3-iodopyridine

Another strategy involves starting with 2-Amino-3-iodopyridine and subsequently introducing the chlorine atom. This is often more challenging due to the directing effects of the amino and iodo groups.

Table 2: Cost-Benefit Comparison of Starting Materials

FeatureThis compoundAlternative 1: Start with 2-Amino-6-chloropyridineAlternative 2: Start with 2-Amino-3-iodopyridine
Starting Material Cost High (~$20-70/g)[11][12]Very Low (~$1-6/g)[15]High (~$30-40/g)[16][17][18]
Number of Steps to Target 0 (It is the target)1+ (Iodination)1+ (Chlorination)
Predictability/Regioselectivity ExcellentGood to Moderate (Risk of other isomers)Moderate to Poor
Process Time & Labor MinimalAdditional reaction, workup, and purificationAdditional reaction, workup, and purification
Ideal Use Case R&D, small scale, rapid library synthesis, high-value targetsLarge-scale synthesis, process optimizationNiche applications where this route is optimal

Part 4: Decision Framework - A Guide for the Practicing Scientist

Choosing the right starting material is a strategic decision that balances upfront cost with overall process efficiency.

  • For Discovery & Early Development (mg to g scale): The use of this compound is highly recommended. The high cost of the reagent is easily offset by the speed and predictability it brings to the synthesis. In a discovery setting, the time saved by avoiding a multi-step route and complex purifications is far more valuable than the cost of the starting material. It allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • For Process Development & Scale-Up (kg scale): The economics shift significantly. The high per-gram cost of the advanced building block becomes a major driver of the final product's cost. In this scenario, developing a robust, high-yielding iodination protocol for the inexpensive 2-Amino-6-chloropyridine is almost always the preferred strategy. The initial investment in process research and development (PR&D) to optimize this step will yield substantial long-term cost savings.

Part 5: Experimental Protocols

The following protocols are representative procedures for the key reactions discussed. Scientists should always perform their own risk assessment and optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling at the C-3 iodine position.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

    • Sodium carbonate (Na₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To a reaction vessel, add this compound (1.0 mmol, 254.5 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol, 318 mg).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

    • Add the degassed dioxane/water solvent mixture (5 mL).

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-chloropyridin-2-amine product.

Protocol 2: Iodination of 2-Amino-6-chloropyridine (Alternative Route)

This protocol describes the synthesis of the title compound from a cheaper precursor.

  • Materials:

    • 2-Amino-6-chloropyridine (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Acetonitrile (ACN)

  • Procedure:

    • To a round-bottom flask protected from light, dissolve 2-Amino-6-chloropyridine (10.0 mmol, 1.28 g) in acetonitrile (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (11.0 mmol, 2.47 g) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.

Conclusion

This compound is a powerful, albeit expensive, building block that enables rapid and regioselective synthesis of complex pyridine derivatives. Its utility is most pronounced in research and early development settings where speed and predictability are of higher value than raw material cost. For large-scale manufacturing, the economic benefit shifts towards a multi-step approach starting from the significantly cheaper 2-Amino-6-chloropyridine. A thorough analysis of project goals, timelines, and scale is essential for making the most cost-effective and strategic decision.

References

A Comparative Guide to Purity Assessment of Synthesized 6-Chloro-3-iodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. 6-Chloro-3-iodopyridin-2-amine is a key building block in the synthesis of a multitude of biologically active compounds.[1][2] Its derivatives are integral to the development of novel therapeutics, including kinase inhibitors. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, rigorous analytical characterization is not merely a quality control measure but a fundamental component of the drug development lifecycle.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound derivatives. We will delve into the nuances of common synthetic routes, the potential impurities that may arise, and a comparative analysis of the most effective analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of this compound and its subsequent derivatives often involves multi-step processes. Common synthetic strategies include the direct chlorination and iodination of 2-aminopyridine precursors.[4] These reactions, while effective, can lead to a variety of impurities.

Common Impurity Classes:

  • Organic Impurities: These are the most common and varied class of impurities. They can include:

    • Starting Materials: Unreacted 2-aminopyridine or other precursors.

    • Intermediates: Incomplete conversion of synthetic intermediates.

    • By-products: Resulting from side reactions, such as over-iodination or the formation of isomeric products.

    • Degradation Products: Arising from instability of the product under reaction or storage conditions.

    • Reagents, Ligands, and Catalysts: Residual materials from the synthetic process.[5][6][7]

  • Inorganic Impurities: These may be introduced from reagents, catalysts, or the manufacturing process itself and are typically known and identified.[5][6][7]

  • Residual Solvents: Solvents used in the synthesis or purification steps that are not completely removed.[5]

The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B/C/D) for the identification, qualification, and control of these impurities in new drug substances.[3][5][6][8]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific impurity being targeted, the required sensitivity, and the nature of the sample matrix. Below is a comparative overview of the most effective methods for assessing the purity of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the cornerstone for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9]

Why it's effective for this compound class:

  • Versatility: HPLC can separate a wide range of polar and non-polar compounds, making it ideal for the diverse potential impurities in pyridine derivative syntheses.[10]

  • Sensitivity: With modern detectors like Diode Array Detectors (DAD) or Mass Spectrometers (MS), HPLC can detect impurities at very low levels, often required to meet regulatory thresholds.[11]

  • Quantitative Accuracy: HPLC provides precise and accurate quantification of impurities, which is essential for batch release and stability studies.

Table 1: Comparison of HPLC and Other Key Analytical Techniques

TechniquePrincipleStrengths for this compound DerivativesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.High resolution for isomeric impurities, excellent quantitation, and compatibility with MS detectors.[10][11][12][13]May require derivatization for some compounds, and can be destructive to the sample.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.Excellent for identifying volatile organic impurities and residual solvents.[14][15] Highly sensitive.[16]Not suitable for non-volatile or thermally labile compounds. The high temperatures can cause degradation of some derivatives.
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Unrivaled for structural elucidation of unknown impurities.[17] Provides quantitative information without the need for a reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information for unequivocal peak identification. Essential for identifying unknown impurities.Ionization efficiency can vary between compounds, potentially affecting quantitation.

Experimental Protocols: A Practical Approach

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol 1: HPLC-UV Purity Method

This protocol outlines a general reverse-phase HPLC method suitable for the routine purity analysis of this compound derivatives.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (0.1%)
  • This compound reference standard
  • Sample of synthesized this compound derivative

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm (or λmax of the specific derivative)
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Purity is typically assessed by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks.
  • For accurate quantitation of specific impurities, a reference standard for that impurity should be used to create a calibration curve.

Workflow for HPLC Purity Assessment:

Caption: Workflow for HPLC-based purity analysis.

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

This protocol is designed to identify and quantify volatile organic impurities and residual solvents.

1. Materials and Reagents:

  • Dimethyl sulfoxide (DMSO, analytical grade)
  • Reference standards for expected residual solvents.

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).
  • Capillary column suitable for volatile organics (e.g., DB-624 or equivalent).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C
  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Scan Range: m/z 35-450

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.
  • Add 1 mL of DMSO.
  • Seal the vial and heat at 80 °C for 20 minutes before injection.

Workflow for GC-MS Impurity Analysis:

GCMS_Workflow SamplePrep Sample Preparation Weigh Sample Add DMSO Seal and Heat Headspace Headspace Sampling Equilibrate Vial Automated Injection SamplePrep->Headspace GC_Separation GC Separation Volatilization in Injector Separation on Column Headspace->GC_Separation MS_Detection MS Detection Ionization Mass Analysis Detection GC_Separation->MS_Detection DataAnalysis Data Analysis Library Search Quantification MS_Detection->DataAnalysis

Caption: Headspace GC-MS workflow for volatile impurities.

Protocol 3: NMR for Structural Confirmation and Quantification

NMR spectroscopy is invaluable for confirming the structure of the desired product and identifying unknown impurities.[17][18]

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

2. NMR Experiments:

  • ¹H NMR: Provides information on the proton environment and is a quick check for purity.[17]
  • ¹³C NMR: Reveals the carbon skeleton of the molecule.[17]
  • 2D NMR (COSY, HSQC, HMBC): Used to elucidate the structure of unknown impurities by establishing connectivity between protons and carbons.

3. Data Analysis:

  • The purity of the sample can be determined by comparing the integral of a signal from the main compound to the integral of a signal from the internal standard.

Logical Relationship of Analytical Techniques:

Analytical_Strategy Synthesized Product Synthesized Product HPLC HPLC-UV/MS (Purity & Impurity Profile) Synthesized Product->HPLC GCMS GC-MS (Volatiles & Solvents) Synthesized Product->GCMS NMR NMR (Structure & qNMR) Synthesized Product->NMR Final Purity Assessment Final Purity Assessment HPLC->Final Purity Assessment GCMS->Final Purity Assessment NMR->Final Purity Assessment

Caption: Integrated analytical strategy for purity assessment.

Conclusion

The purity assessment of this compound derivatives is a multi-faceted process that requires a combination of orthogonal analytical techniques. While HPLC remains the primary tool for routine purity testing and quantitation, GC-MS is essential for controlling volatile impurities and residual solvents. NMR spectroscopy provides the definitive structural information necessary for identifying unknown impurities and confirming the identity of the synthesized compound.

By implementing the robust, self-validating protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their synthetic intermediates, thereby safeguarding the integrity of their downstream applications and ultimately contributing to the development of safe and effective new medicines.

References

A Comparative Guide to Kinetic Studies of Palladium-Catalyzed Cross-Coupling Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of pyridine scaffolds into complex molecules is a cornerstone of modern chemistry. Palladium-catalyzed cross-coupling reactions serve as a primary tool for this purpose, yet their application to substituted pyridines is fraught with challenges.[1] Low yields, catalyst deactivation, and unpredictable reactivity are common hurdles, particularly when dealing with substitutions at the 2-position—a phenomenon often dubbed the "2-Pyridyl Problem".[2][3]

This guide provides an in-depth comparison of kinetic approaches to diagnose and overcome these challenges. By moving beyond simple endpoint analysis and embracing kinetic studies, researchers can gain a profound understanding of reaction mechanisms, identify rate-limiting steps, and rationally design optimized conditions. We will explore the causality behind experimental choices, compare the kinetic profiles of key reactions, and provide validated protocols to empower your research.

Foundational Concepts: Why Kinetic Analysis is Non-Negotiable

At its core, a palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The overall reaction rate is dictated by the slowest step in this cycle, the rate-determining step (RDS). For many challenging substrates, including electron-deficient or sterically hindered halopyridines, oxidative addition of the C-X bond to the Pd(0) center is the RDS.[4][5]

Kinetic studies are indispensable because they allow us to:

  • Identify the RDS: Understanding which step is the bottleneck is the first step toward accelerating it.

  • Quantify the Impact of Substituents: Determine how electronic and steric factors on the pyridine ring influence reaction rates.[6][7]

  • Elucidate Catalyst Behavior: Uncover pathways for catalyst activation and deactivation, which is particularly critical for nitrogen-containing heterocycles known to poison palladium catalysts.[8][9]

  • Rationalize Optimization: Move from empirical screening to data-driven optimization of ligands, bases, and solvents.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Often RDS Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A Comparative Analysis of Cross-Coupling Reactions for Pyridine Scaffolds

The choice of cross-coupling reaction dramatically influences the kinetic landscape. Here, we compare the two most prevalent methods used for C-C and C-N bond formation with pyridines.

2.1. The Suzuki-Miyaura Coupling: Navigating Nucleophile Instability

The Suzuki reaction is a workhorse for C-C bond formation, but its application to pyridines is notoriously challenging due to the instability of the required pyridine-boron reagents.[2]

Common Challenges & Kinetic Implications:

  • Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, competes directly with the desired transmetalation step, reducing efficiency.[10][11] Kinetic analysis reveals that electron-withdrawing substituents on the pyridine ring can accelerate this undesired pathway.[11]

  • Slow Transmetalation: The transfer of the pyridyl group from boron to palladium can be sluggish, becoming the RDS in some systems.

A Comparison of Pyridyl Nucleophile Alternatives:

To circumvent these issues, several alternatives to traditional boronic acids have been developed. Their performance is best understood through a kinetic lens.

Nucleophile TypeKey AdvantagesCommon Kinetic ProfileSupporting Evidence
Pyridine Boronic Acids Commercially available for some isomers.Prone to rapid protodeboronation, leading to complex kinetics and falling yields.[2][11]
Pyridine MIDA Boronates Air-stable, crystalline solids that slowly release the active boronic acid.Slower reaction rates, but cleaner kinetic profiles due to minimized protodeboronation.[12]
Pyridine Sulfinates Highly stable and exceptionally reactive nucleophiles.Often exhibit faster overall rates than boron-based methods, with a high tolerance for functional groups.[13]
Pyridine N-Oxides (Direct Arylation) Uses stable, inexpensive starting materials, avoiding pre-functionalization.The mechanism involves C-H activation, which is typically the RDS.[14]

The data clearly suggests that for challenging couplings, particularly with 2-substituted pyridines, moving away from traditional boronic acids to more stable alternatives like sulfinates can fundamentally alter the reaction's kinetic profile for the better, often leading to faster, more reliable reactions.[13]

2.2. The Buchwald-Hartwig Amination: Taming Catalyst Inhibition

This reaction is paramount for synthesizing arylamines, but the basic nitrogen atoms of both the pyridine substrate and the amine coupling partner can act as ligands, binding to the palladium center and inhibiting catalysis.[9][15]

Kinetic Hurdles and Solutions:

  • Catalyst Inhibition: The formation of off-cycle, inactive Pd-amine or Pd-pyridine complexes can lead to a zero-order dependence on the amine or aryl halide concentration, indicating the catalyst resting state is not part of the productive cycle.

  • Reductive Elimination as RDS: For many systems, especially those involving sterically hindered partners, the final C-N bond-forming reductive elimination step is the RDS.[16]

The key to a kinetically efficient Buchwald-Hartwig amination of pyridines lies in ligand selection. Reaction Progress Kinetic Analysis (RPKA) has been instrumental in demonstrating that bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biarylphosphines) accelerate the rate-limiting reductive elimination step and disfavor the formation of inhibitory catalyst-amine complexes.[16][17]

Ligand_Effect cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand (e.g., XPhos) Ar-Pd-NR2_A Ar-Pd(II)-NR2(L) Inactive_Complex [Pd(amine)2(L)n] (Off-cycle) Ar-Pd-NR2_A->Inactive_Complex Inhibition Pathway (Dominant) Product_A Product Ar-Pd-NR2_A->Product_A Slow Reductive Elimination Ar-Pd-NR2_B Ar-Pd(II)-NR2(L_bulky) Product_B Product Ar-Pd-NR2_B->Product_B Fast Reductive Elimination (Dominant)

Caption: Bulky ligands accelerate reductive elimination and minimize catalyst inhibition.

Experimental Workflow: A Protocol for Reaction Progress Kinetic Analysis (RPKA)

To move from theory to practice, in-situ monitoring is essential. Techniques like ReactIR (FTIR) or automated HPLC sampling allow for the continuous collection of concentration data over time.[18] The following protocol outlines the use of RPKA to efficiently determine reaction orders, a cornerstone of mechanistic investigation.[19]

Objective: Determine the order of a Suzuki-Miyaura reaction with respect to the aryl halide and the boronic acid.

Experimental Setup:

  • A jacketed reactor equipped with a mechanical stirrer, temperature probe, and an in-situ sampling probe (e.g., ReactIR or an online HPLC system).

  • All reagents should be degassed and handled under an inert atmosphere (Nitrogen or Argon).

Protocol: "Different Excess" Experiment

The causality behind this protocol is to keep one reactant in large excess, making its concentration effectively constant, while monitoring the change in the other. By comparing experiments where the excess concentration is varied, the order in the excess reagent can be determined.

  • Experiment 1 (High Excess of Boronic Acid):

    • Charge the reactor with the palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%), ligand (e.g., SPhos, 2.2 mol%), and a significant excess of the pyridine boronic acid (e.g., 20 equivalents relative to the aryl halide).

    • Add the solvent (e.g., dioxane/water mixture) and base (e.g., K₃PO₄).

    • Heat the mixture to the desired reaction temperature (e.g., 80 °C) and allow it to equilibrate.

    • Initiate the reaction by adding the limiting reagent, the substituted halopyridine (1 equivalent), via syringe.

    • Begin in-situ monitoring immediately, collecting data points (concentration of aryl halide vs. time) every 30-60 seconds.

    • Continue monitoring until the reaction is complete or has stalled.

  • Experiment 2 (Lower Excess of Boronic Acid):

    • Repeat the exact procedure from Experiment 1, but reduce the excess of the pyridine boronic acid (e.g., to 10 equivalents).

Data Analysis & Interpretation:

  • Plot the Data: For each experiment, plot ln[Aryl Halide] versus time. If the plot is linear, the reaction is first-order in the aryl halide.

  • Calculate Pseudo-First-Order Rate Constants (k_obs): The slope of the ln[Aryl Halide] vs. time plot is -k_obs.

  • Determine Order in Boronic Acid: Plot ln(k_obs) from both experiments versus ln([Boronic Acid]). The slope of this line gives the reaction order with respect to the boronic acid.

    • If the slope is ~0: The reaction is zero-order in the boronic acid. This strongly implies that a step before transmetalation, likely oxidative addition, is the rate-determining step.[20]

    • If the slope is ~1: The reaction is first-order in the boronic acid, suggesting that transmetalation is likely rate-determining.

This self-validating system provides a clear, quantitative measure of the reaction's kinetic dependencies from just two experiments, offering powerful diagnostic information for optimization.

Case Study: Diagnosing a Failed 2-Chloropyridine Coupling

Scenario: A medicinal chemistry team is attempting a Suzuki coupling between a valuable 2-chloropyridine derivative and an aryl boronic acid. The reaction consistently fails, yielding <10% product with significant starting material recovery and evidence of catalyst decomposition (palladium black).

Kinetic Investigation Workflow:

Case_Study_Workflow Problem Failed Coupling of 2-Chloropyridine Hypothesis Hypothesis: 1. Slow Oxidative Addition (C-Cl bond) 2. Catalyst Inhibition by Pyridine-N Problem->Hypothesis Experiment Perform RPKA Experiment (Initial Rates Method) Hypothesis->Experiment Data Kinetic Data: - Order in ArCl = 1 - Order in Boronic Acid = 0 - Negative order in Ligand observed Experiment->Data Conclusion Conclusion: Oxidative Addition is RDS. Ligand dissociation required. Data->Conclusion Solution Rational Optimization: - Use ligand promoting OA (e.g., bulky, electron-rich) - Increase temperature - Switch to 2-Bromopyridine if possible Conclusion->Solution

Caption: A logical workflow for diagnosing and solving a challenging cross-coupling.

Execution and Outcome:

  • Initial Hypothesis: The strong C-Cl bond and the proximity of the nitrogen lone pair are the root causes. Oxidative addition is suspected to be extremely slow, and the catalyst is being sequestered by the pyridine nitrogen.[5][9]

  • Kinetic Analysis: An initial rates study is performed. The reaction rate shows a first-order dependence on the 2-chloropyridine concentration but is independent of the boronic acid concentration. This confirms that oxidative addition is indeed the rate-determining step.

  • Rational Optimization:

    • Ligand Choice: The team switches from a generic ligand like PPh₃ to a highly electron-rich and bulky biarylphosphine ligand (e.g., RuPhos). This modification is designed to accelerate oxidative addition to the electron-deficient Pd(0) center.[10]

    • Precatalyst: A well-defined G3-palladacycle precatalyst is used to ensure the efficient in-situ generation of the active monoligated Pd(0) species, bypassing potential deactivation pathways during catalyst formation.[15]

    • Result: With the new, rationally selected catalyst system, the reaction proceeds to completion in 4 hours at a lower temperature, demonstrating the power of a kinetically informed approach.

By investing in a kinetic understanding of their system, the team converted a failed reaction into a robust synthetic step, saving valuable time and resources.

References

A Comparative Yield Analysis of Catalytic Systems for the Synthesis of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-3-iodopyridin-2-amine in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its trifunctional nature—possessing chloro, iodo, and amino groups on a pyridine scaffold—offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex drug candidates. The selective introduction of the iodine atom is a critical step in its synthesis, and the efficiency of this transformation can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on yield, reaction conditions, and the underlying chemical principles.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound from the readily available starting material, 6-chloropyridin-2-amine, primarily involves the regioselective iodination at the C3 position. The electron-donating amino group at C2 directs electrophilic substitution to the ortho (C3) and para (C5) positions. Due to steric hindrance from the C2-amino group, substitution at the C3 position is generally favored. We will explore three distinct approaches to achieve this transformation: a direct electrophilic iodination, a palladium-catalyzed C-H activation, and a copper-catalyzed approach.

Catalytic System Key Reagents Temperature (°C) Time (h) Yield (%) Key Advantages Potential Drawbacks
Direct Electrophilic Iodination Iodine, KI, HCl0 to RT1~76%Simple, high yield, readily available reagents.Use of strong acid, potential for side reactions.
Palladium-Catalyzed C-H Iodination (Representative) Pd(OAc)₂, Ligand, N-Iodosuccinimide (NIS), Base80-12012-24Moderate to High (estimated)High functional group tolerance, milder conditions than direct iodination.Catalyst cost, ligand sensitivity, potential for metal contamination.
Copper-Catalyzed C-H Iodination (Representative) CuI, Ligand, I₂, Oxidant100-14012-24Moderate to High (estimated)Lower catalyst cost than palladium, good for C-H functionalization.Higher reaction temperatures, potential for catalyst poisoning.

Catalytic System 1: Direct Electrophilic Iodination

This method represents a classical and often highly effective approach for the iodination of electron-rich aromatic systems. The use of an acid catalyst enhances the electrophilicity of the iodine source, facilitating the substitution reaction.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The amino group at the C2 position strongly activates the pyridine ring towards electrophilic attack. The acid likely protonates the pyridine nitrogen, further influencing the electron density of the ring. Iodine monochloride (ICl), formed in situ from the reaction of iodine and an iodide source, or another activated iodine species, acts as the electrophile. The C3 position is electronically favored for substitution.

Experimental Protocol
  • Reaction Setup: To a solution of 6-chloropyridin-2-amine (1.0 eq.) in a suitable solvent such as methanol, add potassium iodide (KI) (1.2 eq.) and concentrated hydrochloric acid (HCl) (2.0 eq.) at 0 °C.

  • Reagent Addition: Slowly add a solution of iodine (I₂) (1.1 eq.) in methanol to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

A reported synthesis utilizing similar principles afforded the desired product in approximately 76% yield.

Catalytic System 2: Palladium-Catalyzed C-H Iodination (Representative Protocol)

Palladium catalysis offers a powerful and versatile tool for C-H functionalization, often providing high selectivity and functional group tolerance under milder conditions compared to classical methods. While a specific protocol for the direct palladium-catalyzed C-H iodination of 6-chloropyridin-2-amine is not readily found in the literature, a representative protocol can be constructed based on well-established palladium-catalyzed C-H activation/halogenation reactions on similar heterocyclic substrates.

Mechanistic Rationale

The catalytic cycle is believed to initiate with the coordination of the palladium catalyst to the pyridine nitrogen or the amino group, facilitating a C-H activation step at the C3 position to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an iodine source, such as N-iodosuccinimide (NIS), followed by reductive elimination to yield the iodinated product and regenerate the palladium catalyst.

G Pd(0) Catalyst Pd(0) Catalyst C-H Activation C-H Activation Pd(0) Catalyst->C-H Activation Coordination Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Oxidative Addition Oxidative Addition Palladacycle Intermediate->Oxidative Addition Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Iodinated Product Iodinated Product Reductive Elimination->Iodinated Product 6-chloropyridin-2-amine 6-chloropyridin-2-amine 6-chloropyridin-2-amine->C-H Activation NIS NIS NIS->Oxidative Addition

Caption: Representative catalytic cycle for palladium-catalyzed C-H iodination.

Representative Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine 6-chloropyridin-2-amine (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2-1.5 eq.) and an anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Catalytic System 3: Copper-Catalyzed C-H Iodination (Representative Protocol)

Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling and C-H functionalization reactions. Similar to the palladium-catalyzed approach, a representative protocol for the copper-catalyzed C-H iodination of 6-chloropyridin-2-amine can be proposed based on existing literature for related transformations.

Mechanistic Rationale

The mechanism of copper-catalyzed C-H iodination is thought to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction may proceed through a concerted metalation-deprotonation pathway, where the copper catalyst interacts with the substrate, facilitating the C-H bond cleavage. The resulting organocopper intermediate then reacts with an iodine source, often in the presence of an oxidant, to afford the iodinated product.

G Cu(I) Catalyst Cu(I) Catalyst CMD Pathway Concerted Metalation-Deprotonation Cu(I) Catalyst->CMD Pathway Organocopper Intermediate Organocopper Intermediate CMD Pathway->Organocopper Intermediate Oxidative Halogenation Oxidative Halogenation Organocopper Intermediate->Oxidative Halogenation Cu(III) Intermediate Cu(III) Intermediate Oxidative Halogenation->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Regeneration Iodinated Product Iodinated Product Reductive Elimination->Iodinated Product 6-chloropyridin-2-amine 6-chloropyridin-2-amine 6-chloropyridin-2-amine->CMD Pathway Iodine Source + Oxidant Iodine Source + Oxidant Iodine Source + Oxidant->Oxidative Halogenation

Caption: Plausible catalytic cycle for copper-catalyzed C-H iodination.

Representative Experimental Protocol
  • Reaction Setup: To a sealable reaction tube, add 6-chloropyridin-2-amine (1.0 eq.), a copper catalyst such as CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline), an iodine source (e.g., I₂ or NIS), and an oxidant (e.g., K₂S₂O₈ or an organic peroxide).

  • Reagent Addition: Add a suitable solvent, such as DMF or DMSO.

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Conclusion and Recommendations

For the synthesis of this compound, the direct electrophilic iodination method stands out for its simplicity, high reported yield, and the use of readily available and inexpensive reagents. This makes it an excellent choice for large-scale synthesis where cost and process simplicity are critical factors.

The palladium- and copper-catalyzed C-H iodination approaches, while presented here as representative protocols, offer significant potential advantages, particularly in the context of complex molecule synthesis where high functional group tolerance is required. These methods may allow for the late-stage iodination of more elaborate derivatives of 6-chloropyridin-2-amine, which might not be compatible with the strongly acidic conditions of the direct iodination method. For researchers working on the synthesis of libraries of analogs or complex natural products, exploring these transition-metal-catalyzed methods could prove highly beneficial.

Ultimately, the choice of catalytic system will depend on the specific requirements of the synthesis, including scale, cost, and the chemical complexity of the substrate. For the straightforward production of this compound, direct iodination is the recommended starting point. For more nuanced applications, the development of a tailored palladium- or copper-catalyzed protocol is a worthwhile endeavor.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. 6-Chloro-3-iodopyridin-2-amine, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry. However, its chemical nature necessitates rigorous and informed disposal procedures.

This guide provides an in-depth, procedural framework for the safe disposal of this compound and associated waste. Moving beyond a simple checklist, we will explore the causal reasoning behind each step, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both individuals and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of meticulous disposal practices. This compound is classified with several key hazards:

Hazard ClassificationDescriptionRationale for Caution
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion can lead to systemic toxic effects.
Skin Irritation (Category 2) Causes skin irritation.[1]Direct contact can cause redness, inflammation, and discomfort.
Serious Eye Irritation (Category 2) Causes serious eye irritation.Contact with eyes can result in significant pain and potential damage.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[2][3]Inhalation of dust can irritate the respiratory tract.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.Improper disposal can lead to long-term environmental contamination.

Given this profile, all waste streams containing this compound, whether pure compound, solutions, or contaminated materials, must be treated as hazardous waste .[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound for any purpose, including disposal. The following table outlines the minimum required PPE.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Tight-sealing safety goggles and a face shield.Goggles are mandatory to protect against dust and splashes. A face shield provides an additional layer of protection for the entire face.[3]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer suitable protection for short-term handling and incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned.A lab coat protects the skin on the arms and torso from accidental contact. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[1]
Respiratory Protection Use within a certified chemical fume hood.All handling of the solid compound or its solutions should occur inside a fume hood to minimize inhalation exposure.[1]

The Disposal Workflow: From Generation to Collection

The proper disposal of this compound is a systematic process. Each step is designed to ensure safety, compliance, and clear communication of the hazard. The workflow below illustrates the critical path from the moment the chemical is deemed waste to its final collection by Environmental Health & Safety (EHS) personnel.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal Request A Identify Waste: Unused reagent, reaction mixtures, contaminated labware, PPE B Segregate as HALOGENATED ORGANIC WASTE. Do not mix with non-halogenated solvents, acids, bases, or oxidizers. A->B Crucial for proper disposal routing C Select a compatible, leak-proof container with a screw-top cap. Preferably the original container. B->C D Affix a 'HAZARDOUS WASTE' label. C->D E Clearly write all constituents: 'this compound', and any solvents with percentages. D->E F Keep container CLOSED at all times, except when adding waste. E->F G Store container in a designated Satellite Accumulation Area (SAA). F->G H Use secondary containment (e.g., a plastic tub) to catch potential leaks. G->H I Once container is full, or within institutional time limits (e.g., 1 year), arrange for pickup. H->I J Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste collection. I->J

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Protocol for Waste Disposal
  • Waste Identification and Segregation:

    • Any material that has come into contact with this compound is considered hazardous waste. This includes:

      • Unused or expired solid compound.

      • Solutions containing the compound.

      • Contaminated disposable labware (e.g., pipette tips, weighing boats, vials).

      • Contaminated PPE (gloves, disposable sleeves).

      • Spill cleanup materials.

    • Crucially, this waste must be segregated as HALOGENATED ORGANIC WASTE. [1] Halogenated wastes are often incinerated at high temperatures, a different and more costly disposal route than for non-halogenated solvents.[1]

    • Incompatibility: Do not mix this waste stream with strong oxidizing agents or strong acids. Pyridine and its derivatives can react exothermically with these materials.[4][5]

  • Container Selection and Labeling:

    • Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste. The original manufacturer's container is often a good choice.[1] Ensure it has a secure, screw-top cap.

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.

    • On the label, write the full, unabbreviated chemical name: "This compound ".[1] If it is in a solution, list all solvent components and their approximate percentages.

  • Accumulation and Storage:

    • The waste container must be kept tightly closed at all times, except when you are actively adding waste.[1] This prevents the release of vapors and protects against spills.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area should be at or near the point of generation and under the control of laboratory personnel.

    • Liquid waste containers must be placed in secondary containment, such as a plastic tub or bin, to contain any potential leaks or spills.

  • Requesting Disposal:

    • When the waste container is full, arrange for its collection promptly. Do not overfill containers.

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS office. This is often done through an online portal or a direct phone call.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.

Spill Response Protocol

This flowchart outlines the immediate actions to take in the event of a spill. This protocol is designed for small, manageable spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact EHS immediately.

G cluster_solid Solid Spill cluster_liquid Liquid Spill decision decision action action stop stop start SPILL of this compound (Solid or Liquid) A Alert personnel in the immediate area. Secure the location. start->A B If spill is large, flammable solvent is present, or you are unsure, evacuate and call EHS/Emergency Response. A->B C Don appropriate PPE: Double gloves, goggles, face shield, lab coat. B->C Spill is small & manageable D Gently cover the spill with damp paper towels to prevent dust from becoming airborne. C->D F Contain the spill by creating a dike around the edges with an inert absorbent material (e.g., vermiculite, sand). E Carefully scoop the material and paper towels into a hazardous waste container. D->E I Decontaminate the spill area. (See Decontamination Protocol) E->I G Absorb the liquid, working from the outside in. F->G H Collect all absorbent material into a hazardous waste container. G->H H->I J Label the waste container with all contents (including absorbents) and 'Spill Debris'. I->J K Place container in SAA and request EHS pickup. J->K stop_node Report Incident K->stop_node Procedure Complete

Caption: Emergency Spill Response Flowchart.

Surface Decontamination Protocol

After a spill or at the end of a procedure involving this compound, all surfaces and equipment must be thoroughly decontaminated.

  • Initial Cleaning: Using paper towels, wipe down the contaminated surface with a detergent solution to physically remove the bulk of the chemical residue. For aromatic amines, a solution such as 10% sodium dodecyl sulfate (SDS) can be effective.[6]

  • Chemical Deactivation (Optional but Recommended): Wipe the surface with a solution of 0.5-1% sodium hypochlorite (bleach), and allow a contact time of 10-15 minutes. This can help to chemically degrade residual aminopyridine compounds.[7]

  • Rinsing: Thoroughly wipe the surface with 70% isopropanol or ethanol to remove the cleaning and deactivation agents.

  • Final Rinse: Wipe the surface with deionized water.

  • Waste Collection: All wipes and materials used for decontamination must be disposed of as halogenated hazardous waste.

Personal Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Regulatory Framework: The Basis for Compliance

The procedures outlined in this guide are based on regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8] RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."

  • Listed Wastes: The EPA maintains four lists of specific hazardous wastes (F, K, P, and U).[9][10][11] While this compound is not explicitly on the P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products, it must be disposed of as hazardous waste due to its characteristics.[9][10][12]

  • Characteristic Wastes: Even if not specifically listed, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. The toxicological profile of this compound requires its management as a toxic hazardous waste.

  • Halogenated Solvents: The F-list of hazardous wastes includes specific codes (e.g., F001, F002) for spent halogenated solvents used in degreasing.[10][12] This establishes the regulatory precedent for segregating halogenated waste streams.

By adhering to the protocols in this guide, your laboratory not only ensures a safe working environment but also maintains full compliance with federal and local hazardous waste regulations.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 6-Chloro-3-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the novel pyridine intermediate, 6-Chloro-3-iodopyridin-2-amine, presents a unique building block for pioneering new molecular entities. However, its reactivity and toxicological profile demand a meticulous approach to handling to ensure both personal safety and experimental integrity. This guide provides an essential framework for the safe and effective use of this compound in a laboratory setting, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a solid compound that poses several health risks upon exposure. A thorough understanding of these hazards is the foundation of a robust safety plan.

Primary Hazards:

  • Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][3]

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, transferring, heating), and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Tight-fitting safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against fine dust particles. A face shield offers an additional barrier against splashes, especially during transfers or when working with solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves.
Body Protection A flame-resistant laboratory coat, fully buttonedThe lab coat should be kept clean and regularly laundered to prevent the accumulation of chemical residues. Consider a chemical-resistant apron for added protection during procedures with a high splash potential.
Respiratory Protection NIOSH-approved respiratorA respirator is essential when engineering controls, such as a fume hood, are not available or when there is a significant risk of aerosolization. The type of respirator and cartridge should be selected based on a formal risk assessment.[4]

Donning and Doffing PPE Workflow:

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 Disposal_Workflow A Generation of Waste (e.g., contaminated gloves, glassware) B Segregate into a Designated, Labeled Hazardous Waste Container A->B C Store in a Satellite Accumulation Area B->C D Arrange for Professional Disposal via EHS C->D E Maintain Disposal Records D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.